N2-Acetyl Acyclovir Benzoate-d5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H17N5O5 |
|---|---|
分子量 |
376.38 g/mol |
IUPAC 名称 |
2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl 2,3,4,5,6-pentadeuteriobenzoate |
InChI |
InChI=1S/C17H17N5O5/c1-11(23)19-17-20-14-13(15(24)21-17)18-9-22(14)10-26-7-8-27-16(25)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,19,20,21,23,24)/i2D,3D,4D,5D,6D |
InChI 键 |
DSOFZBWWLLRALZ-VIQYUKPQSA-N |
产品来源 |
United States |
Foundational & Exploratory
N2-Acetyl Acyclovir Benzoate-d5 chemical properties
An In-depth Technical Guide on the Core Chemical Properties of N2-Acetyl Acyclovir (B1169) Benzoate-d5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N2-Acetyl Acyclovir Benzoate-d5 is a deuterated, complex derivative of the antiviral drug Acyclovir. As such, detailed experimental protocols and specific biological pathway data for this particular labeled compound are not extensively available in public literature. This guide provides a comprehensive overview of its known chemical properties, supplemented with information from its non-deuterated parent compounds and the established mechanism of action of Acyclovir to offer a foundational understanding. The experimental protocols described herein are illustrative examples based on general methodologies for similar compounds and should be adapted and validated for specific research needs.
Core Chemical Properties
This compound is the deuterium-labeled form of N2-Acetyl Acyclovir Benzoate (B1203000). Deuterium (B1214612) labeling is a common strategy in drug development and research, primarily used in metabolic studies and as an internal standard in analytical quantification due to the distinct mass of deuterium.[1][2][3] The core function of this compound is intrinsically linked to its parent drug, Acyclovir, which is a potent antiviral agent.
Quantitative Data Summary
The following tables summarize the key chemical identifiers and computed properties for this compound and its closely related analogues.
Table 1: Chemical Identifiers
| Compound | CAS Number | Molecular Formula |
| N2-Acetyl Acyclovir Benzoate | 133186-23-9 | C₁₇H₁₇N₅O₅ |
| N2-Acetyl Acyclovir Benzoate-d4 | Not Available | C₁₇H₁₃D₄N₅O₅ |
Note: The molecular formula for the -d5 variant is not explicitly available in the search results, while the -d4 variant is documented.
Table 2: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Exact Mass (Da) | Topological Polar Surface Area (Ų) |
| N2-Acetyl Acyclovir Benzoate | 371.35 | Not Available | Not Available |
| N2-Acetyl Acyclovir Benzoate-d4 | 375.37 | 375.14807564 | 124 |
Mechanism of Action: The Acyclovir Pathway
This compound is a prodrug of Acyclovir. Prodrugs are inactive compounds that are metabolized in the body to produce an active drug. The N-acetyl and benzoate groups are expected to be cleaved in vivo, releasing Acyclovir.
The antiviral mechanism of Acyclovir is well-established and highly selective for cells infected with herpes viruses, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[4][5][6]
-
Selective Phosphorylation: Acyclovir is first converted to Acyclovir monophosphate by a virus-encoded enzyme, thymidine (B127349) kinase.[4][5][6][7] This initial step is critical for its selectivity, as the viral enzyme is much more efficient at phosphorylating Acyclovir than the host cell's thymidine kinase.[4]
-
Conversion to Triphosphate: Host cell kinases then further phosphorylate Acyclovir monophosphate to Acyclovir diphosphate (B83284) and subsequently to the active form, Acyclovir triphosphate.[5][7][8]
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase.[4][7][8] It has a higher affinity for the viral DNA polymerase than for the host cell's DNA polymerase.[5]
-
Chain Termination: When Acyclovir triphosphate is incorporated into the growing viral DNA chain, it causes premature chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[5][6][8] This effectively halts viral replication.
Acyclovir Signaling Pathway Diagram
The following diagram illustrates the intracellular activation and mechanism of action of Acyclovir.
Caption: Intracellular activation pathway of Acyclovir.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following sections outline general methodologies for the synthesis of Acyclovir prodrugs and the analysis of deuterated compounds, which can serve as a starting point for developing specific protocols.
General Synthesis of Acyclovir Ester Prodrugs
The synthesis of Acyclovir prodrugs often involves the esterification of the hydroxyl group on the acyclic side chain. A general procedure is described in the literature for preparing various Acyclovir esters.[9][10][11][12]
Objective: To synthesize an Acyclovir ester prodrug.
Materials:
-
Acyclovir
-
An appropriate acid anhydride (B1165640) or acyl chloride (e.g., benzoic anhydride for a benzoate ester)
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
A catalyst (e.g., 4-Dimethylaminopyridine - DMAP)
-
A coupling agent if starting from a carboxylic acid (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)
Procedure:
-
Dissolve Acyclovir in the chosen solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen).
-
Add the catalyst (e.g., DMAP).
-
If using an acid and a coupling agent, pre-mix the acid (e.g., benzoic acid) and the coupling agent (e.g., DCC) in the solvent and stir for a period (e.g., 1 hour at 0°C) before adding to the Acyclovir solution.
-
If using an acid anhydride, add it directly to the Acyclovir solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 24 hours), monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion, quench the reaction and purify the product using standard techniques such as filtration, extraction, and chromatography.
General Analytical Methods for Deuterated Compounds
The analysis of deuterated compounds is crucial to confirm the degree and location of deuterium incorporation, as well as the overall purity of the compound. A combination of techniques is typically employed.[13][14]
Objective: To characterize a deuterated compound and determine its isotopic purity.
Techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the deuterated compound, which will be higher than its non-deuterated counterpart. The isotopic distribution pattern can also provide information about the number of deuterium atoms incorporated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR) is used to confirm the molecular structure. The absence or reduction of signals at specific positions compared to the non-deuterated standard indicates the location of deuterium incorporation.
-
²H NMR (Deuterium NMR) can be used to directly observe the deuterium atoms in the molecule.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is widely used to separate the deuterated compound from impurities and to quantify it, often using a non-deuterated standard.[3] It is particularly useful in pharmacokinetic studies to trace the metabolic fate of the drug.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the synthesis and analysis of a deuterated Acyclovir prodrug.
Caption: General workflow for prodrug synthesis and evaluation.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 6. Aciclovir - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. New green synthesis and formulations of acyclovir prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
Physicochemical Characteristics of N2-Acetyl Acyclovir Benzoate-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical guide to the physicochemical characteristics of N2-Acetyl Acyclovir Benzoate-d5. It is important to note that specific experimental data for this deuterated analog is not extensively available in public literature. Therefore, this guide presents a combination of data for the non-deuterated analog, computationally predicted data for a closely related deuterated analog (d4), and standardized experimental protocols that would be employed for its full characterization.
Introduction
This compound is a deuterated derivative of N2-Acetyl Acyclovir Benzoate, which is itself an ester prodrug of the antiviral agent Acyclovir. Acyclovir is a synthetic purine (B94841) nucleoside analogue with potent activity against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). However, its clinical efficacy can be limited by its low oral bioavailability (15-30%) and poor aqueous solubility.[1][2] Ester prodrugs and their deuterated analogs are often synthesized to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The introduction of deuterium (B1214612) can sometimes lead to a more favorable metabolic profile by altering the rate of enzymatic cleavage due to the kinetic isotope effect.
This guide details the known and predicted physicochemical properties of this compound and provides standardized methodologies for their experimental determination.
Chemical and Physical Properties
The following tables summarize the available and predicted physicochemical data for N2-Acetyl Acyclovir Benzoate and its deuterated analogs.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Compound Name | This compound | LGC Standards[3] |
| Synonyms | N-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide-d5 | - |
| Molecular Formula | C17H12D5N5O5 | Clearsynth[4] |
| CAS Number (Unlabelled) | 133186-23-9 | Clearsynth[4], LGC Standards[5] |
Table 2: Physicochemical Data
| Property | Value | Method | Source |
| Molecular Weight | 376.38 g/mol (Calculated for d5) | - | - |
| 371.35 g/mol (for non-deuterated) | - | BOC Sciences[6] | |
| Melting Point | 189-190 °C (for Diacetyl Acyclovir) | Experimental | A0202-01[7] |
| Solubility | Slightly soluble in water (for Acyclovir) | Experimental | Pharmacy 180[8] |
| Soluble in Dimethyl Sulfoxide (for Diacetyl Acyclovir) | Experimental | A0202-01[7] | |
| logP (Octanol/Water) | 0.5 (for d4 analog) | Computed | PubChem[9] |
| Topological Polar Surface Area | 124 Ų (for d4 analog) | Computed | PubChem[9] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical characteristics of this compound.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound is a critical parameter. The shake-flask method is a reliable technique for this determination.[2][10]
Protocol:
-
An excess amount of this compound is added to a series of vials containing different aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the samples are allowed to stand to allow for the sedimentation of the undissolved solid.
-
Aliquots of the supernatant are carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment is performed in triplicate for each buffer solution.
Melting Point Determination (Capillary Method)
The melting point provides an indication of the purity of a crystalline solid.
Protocol:
-
A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[11]
-
The capillary tube is placed in a melting point apparatus.[12]
-
The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[13]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded as the melting range.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.
Protocol:
-
A solution of this compound (e.g., 1 mM) is prepared in a suitable solvent system (e.g., water or a co-solvent mixture for poorly soluble compounds).
-
The solution is placed in a thermostatted vessel and purged with nitrogen to remove dissolved carbon dioxide.[7][14]
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of 0.1 M HCl or 0.1 M NaOH.[14]
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The inflection point(s) of the curve are used to determine the pKa value(s) of the compound. The experiment should be repeated at least three times.[14]
LogP Determination (HPLC Method)
The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound.
Protocol:
-
A reverse-phase HPLC system is used with a C18 column.
-
The mobile phase consists of a mixture of an aqueous buffer (at a pH where the compound is in its neutral form) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
A series of calibration standards with known LogP values are injected to establish a correlation between retention time and LogP.
-
A solution of this compound is then injected under the same chromatographic conditions.
-
The retention time of the compound is measured.
-
The LogP of this compound is calculated from its retention time using the calibration curve generated from the standards.[8][15]
Structural Characterization
NMR is a powerful technique for elucidating the chemical structure of a molecule.[16][17]
Protocol:
-
A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
The solution is transferred to an NMR tube.
-
1H and 13C NMR spectra are acquired. The presence and integration of proton signals, as well as the chemical shifts of carbon atoms, will confirm the structure.
-
2D NMR experiments such as COSY, HSQC, and HMBC can be performed to further confirm the connectivity of atoms within the molecule.
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
The ATR crystal of the FT-IR spectrometer is cleaned.
-
A small amount of the solid this compound sample is placed directly onto the ATR crystal.[3]
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded. The presence of characteristic absorption bands for functional groups such as C=O (ester and amide), N-H, C-N, and aromatic C-H will be observed.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[5][18]
Protocol (LC-MS):
-
A solution of this compound is prepared and infused into the mass spectrometer, or separated using an HPLC system prior to introduction.
-
A soft ionization technique such as Electrospray Ionization (ESI) is used to generate molecular ions.
-
The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight.
-
Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions, which provides further structural confirmation.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of this compound.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. thinksrs.com [thinksrs.com]
- 12. westlab.com [westlab.com]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. news-medical.net [news-medical.net]
- 17. Small molecule-NMR | University of Gothenburg [gu.se]
- 18. kbibiopharma.com [kbibiopharma.com]
An In-depth Technical Guide to the Synthesis and Characterization of N2-Acetyl Acyclovir Benzoate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N2-Acetyl Acyclovir (B1169) Benzoate-d5, an isotopic-labeled derivative of an acyclovir prodrug. This document outlines a plausible synthetic pathway, detailed experimental protocols, and robust analytical methods for the characterization of this compound, addressing the needs of researchers in medicinal chemistry and drug development.
Introduction
N2-Acetyl Acyclovir Benzoate (B1203000) is a derivative of the antiviral drug Acyclovir. The introduction of an acetyl group at the N2 position and a benzoate group on the side chain can modify the physicochemical properties of the parent drug, potentially influencing its solubility, stability, and bioavailability. The deuterium-labeled analog, N2-Acetyl Acyclovir Benzoate-d5, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. This guide details the preparation and analytical control of this important research compound.
Physicochemical Properties
A summary of the key physicochemical properties of N2-Acetyl Acyclovir Benzoate and its deuterated analog is presented in Table 1. This information is critical for understanding the compound's behavior in various experimental settings.
| Property | N2-Acetyl Acyclovir Benzoate | This compound |
| CAS Number | 133186-23-9[1] | Not available |
| Molecular Formula | C₁₇H₁₇N₅O₅[1][] | C₁₇H₁₂D₅N₅O₅[3] |
| Molecular Weight | 371.35 g/mol [1] | 376.38 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Purity | ≥95% (typical)[] | ≥95% (typical) |
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from a commercially available deuterated Acyclovir analog. The proposed synthetic scheme involves the selective N-acetylation of the guanine (B1146940) moiety followed by the benzoylation of the primary hydroxyl group of the side chain.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N2-Acetyl Acyclovir-d5
-
Materials: Acyclovir-d5, Acetic Anhydride, Pyridine (anhydrous).
-
Procedure:
-
Suspend Acyclovir-d5 (1 equivalent) in anhydrous pyridine.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane (B109758):methanol (B129727) (9:1).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of dichloromethane and methanol to afford N2-Acetyl Acyclovir-d5.
-
Step 2: Synthesis of this compound
-
Materials: N2-Acetyl Acyclovir-d5, Benzoyl Chloride, Pyridine (anhydrous).
-
Procedure:
-
Dissolve N2-Acetyl Acyclovir-d5 (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature for 12 hours.
-
Monitor the reaction by TLC (dichloromethane:methanol, 95:5).
-
Once the reaction is complete, pour the mixture into ice-water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the final product, this compound.
-
Characterization
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak corresponding to the product, with purity calculated based on the peak area percentage.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: High-resolution mass spectrometry (HRMS) to obtain the exact mass.
-
Expected m/z: [M+H]⁺ at approximately 377.18 for C₁₇H₁₂D₅N₅O₅.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the structure of the synthesized compound and confirm the positions of acetylation and benzoylation.
-
Spectra: ¹H NMR and ¹³C NMR.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Expected ¹H NMR Signals:
-
Aromatic protons from the benzoate group.
-
A singlet for the H-8 proton of the purine (B94841) ring.
-
Signals corresponding to the ethoxymethyl side chain.
-
A singlet for the acetyl methyl protons.
-
The absence of the primary hydroxyl proton signal and the appearance of signals corresponding to the benzoylated side chain. The integration of the side-chain protons would be reduced due to deuteration.
-
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is logical and based on established chemical transformations. The detailed characterization workflow ensures the identity and purity of the final compound, making it a reliable tool for advanced pharmaceutical research. Researchers and scientists can utilize this guide to produce and validate this important isotopic-labeled compound for their studies in drug metabolism and pharmacokinetics.
References
Technical Guide: N2-Acetyl Acyclovir Benzoate-d5 Certificate of Analysis
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of N2-Acetyl Acyclovir Benzoate-d5, a deuterated internal standard for bioanalytical studies. The information presented is representative of a typical Certificate of Analysis for this compound, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative batch of this compound.
Table 1: Identity and Physical Properties
| Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Molecular Formula | C₁₇H₁₂D₅N₅O₅ | Conforms |
| Molecular Weight | 376.38 g/mol | 376.38 |
| Melting Point | Not Determined | Not Determined |
| Solubility | Soluble in DMSO | Conforms |
Table 2: Purity and Impurity Profile
| Analysis | Method | Specification | Result |
| Purity by HPLC | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity (d5) | Mass Spectrometry | ≥ 99% | 99.6% |
| Residual Solvents | ¹H NMR | To be reported | < 0.1% (DMSO) |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
Table 3: Spectroscopic Data
| Analysis | Method | Result |
| ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure |
| Mass Spectrum | ESI-MS | [M+H]⁺ = 377.2 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a variable wavelength detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The sample was dissolved in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Instrumentation: Waters Xevo G2-XS QTof or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 50 - 1200 m/z
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Analysis: The isotopic distribution of the [M+H]⁺ ion was analyzed to determine the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: DMSO-d₆
-
Temperature: 25 °C
-
Analysis: The ¹H NMR spectrum was acquired and the chemical shifts and coupling constants were compared to the expected values for the structure of this compound. The absence of significant signals corresponding to the non-deuterated positions confirms the deuteration.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Quality Control Workflow for this compound.
Caption: Relationship between Analytical Techniques and Compound Attributes.
molecular structure of N2-Acetyl Acyclovir Benzoate-d5
An In-Depth Technical Guide to N2-Acetyl Acyclovir (B1169) Benzoate-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N2-Acetyl Acyclovir Benzoate-d5, a deuterated derivative of the antiviral agent acyclovir. This guide covers its molecular structure, physicochemical properties, and relevant experimental methodologies. The inclusion of deuterium (B1214612) labels makes this compound particularly valuable for pharmacokinetic and metabolic studies, often serving as an internal standard in quantitative analysis by mass spectrometry.
Molecular Structure and Properties
This compound is a multi-functionalized derivative of acyclovir. The core structure features a guanine (B1146940) base that is acetylated at the N2 position. The acyclic side chain is esterified with a benzoate (B1203000) group, and critically, the benzene (B151609) ring of this benzoate moiety is perdeuterated with five deuterium atoms.
Physicochemical Data
The key quantitative properties of this compound and its non-labeled counterpart are summarized below for easy comparison.
| Property | This compound | N2-Acetyl Acyclovir Benzoate (Non-labeled) | Reference(s) |
| Molecular Formula | C₁₇H₁₂D₅N₅O₅ | C₁₇H₁₇N₅O₅ | [1] |
| Molecular Weight | 376.38 g/mol | 371.35 g/mol | [1][] |
| Accurate Mass | 376.15 Da | 371.12 Da | [1] |
| Unlabeled CAS Number | 133186-23-9 | 133186-23-9 | [1][3] |
| IUPAC Name | 2-((2-acetamido-6-hydroxy-9H-purin-9-yl)methoxy)ethyl benzoate-d5 | 2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate | [1][] |
| Synonyms | N-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide-d5 | N-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide | [][3] |
Synthesis and Characterization
While specific synthesis documentation for the d5 variant is proprietary, a logical pathway can be inferred from established methods for creating acyclovir derivatives.[4][5][6] The process involves the protection and functionalization of a guanine precursor, followed by the introduction of the deuterated moiety.
Logical Synthesis Pathway
The synthesis of this compound would logically proceed through several key stages, starting from a protected guanine derivative. The deuterated benzoate ring is introduced in the final esterification step.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The characterization and quantification of this compound rely on standard analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detectors.
Protocol: Quantitative Analysis by RP-HPLC
This protocol outlines a general method for the analysis of acyclovir and its derivatives, adapted from published literature.[7][8][9] The use of a deuterated internal standard like the target molecule is crucial for accurate quantification in complex matrices such as plasma.[10]
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer components
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of water and methanol (e.g., 50:50 v/v).[8] The aqueous component may be buffered to a specific pH (e.g., pH 3.0 with phosphoric acid) to ensure sharp peak shapes.[]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or mobile phase) to create a stock solution. Perform serial dilutions to prepare a series of calibration standards (e.g., 2-10 µg/mL).[8]
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase. If analyzing from a biological matrix, a liquid-liquid or solid-phase extraction step is required to remove interfering substances.[11]
-
Chromatographic Conditions:
-
Data Analysis:
-
Record the chromatograms for the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a quantitative HPLC analysis.
Caption: Standard experimental workflow for quantitative analysis by HPLC.
Relevance in Drug Development
Mechanism of Action: Acyclovir Pathway
N2-Acetyl Acyclovir Benzoate is a prodrug of acyclovir. Acyclovir itself is a guanosine (B1672433) analogue that targets viral DNA synthesis.[10] Its activity depends on its selective phosphorylation by viral thymidine (B127349) kinase, an enzyme not found in uninfected host cells. This initial phosphorylation is the rate-limiting step that ensures the drug's specificity. Host cell kinases then further phosphorylate it to acyclovir triphosphate, the active form. This active metabolite inhibits the viral DNA polymerase by acting as a chain terminator when incorporated into the growing viral DNA strand.[10]
Caption: Bioactivation pathway and mechanism of action for Acyclovir.
Role of Deuteration
Stable isotope-labeled compounds, such as this compound, are indispensable tools in drug development. The five deuterium atoms give the molecule a mass shift of +5 Da compared to its non-labeled analog. This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for LC-MS based bioanalytical assays. Using a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the parent drug in biological samples.[10]
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Acyclovir synthesis - chemicalbook [chemicalbook.com]
- 5. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]
- 6. CN111777611A - A kind of preparation method of acyclovir intermediate N(2),9-diacetylguanine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Solubility of N2-Acetyl Acyclovir Benzoate-d5
Disclaimer: Direct, empirically determined solubility data for the specific, deuterated compound N2-Acetyl Acyclovir Benzoate-d5 is not available in published scientific literature or commercial datasheets. This guide provides a comprehensive analysis based on the known properties of the parent molecule, Acyclovir, and the anticipated physicochemical effects of its structural modifications (N-acetylation, benzoate (B1203000) esterification, and deuteration). All quantitative data presented is for the parent compound or closely related analogs.
Introduction
This compound is a complex derivative of Acyclovir, a widely used antiviral agent. Acyclovir's therapeutic efficacy is sometimes limited by its low aqueous solubility and modest bioavailability.[1] The modifications present in this compound—N-acetylation and benzoate esterification—are common medicinal chemistry strategies aimed at altering a drug's lipophilicity and other physicochemical properties. The inclusion of five deuterium (B1214612) atoms (-d5) is typically for use as an internal standard in pharmacokinetic studies or to investigate kinetic isotope effects, and it is not expected to significantly alter the compound's solubility.
This document serves as a technical guide to understanding the expected solubility profile of this compound in organic solvents based on the known characteristics of Acyclovir and its derivatives.
Structural Analysis and Predicted Physicochemical Impact
The target molecule's structure can be broken down to understand the influence of each modification on its overall polarity and solubility.
-
Acyclovir Core: The base molecule, Acyclovir, is a polar compound due to its guanine (B1146940) moiety containing multiple hydrogen bond donors and acceptors, as well as a hydrophilic acyclic side chain.[2] This results in limited solubility in many nonpolar organic solvents.[2]
-
N-Acetylation: The addition of an acetyl group to the N2 position of the guanine ring replaces a primary amine with an amide. This transformation removes two hydrogen bond donors and adds a carbonyl group, generally increasing the molecule's lipophilicity and reducing its polarity.
-
Benzoate Esterification: The esterification of the terminal hydroxyl group on the side chain with benzoic acid introduces a lipophilic aromatic ring. This significantly increases the nonpolar surface area of the molecule, which is expected to enhance its solubility in organic solvents of low to medium polarity.
-
Deuteration (-d5): The replacement of five hydrogen atoms with deuterium is a minor structural change that has a negligible impact on bulk physicochemical properties like solubility. Its primary role is in mass spectrometry-based analytical methods.
The logical relationship between these structures is illustrated below.
Solubility Data of Acyclovir and Related Compounds
While no specific data exists for this compound, the solubility of the parent compound, Acyclovir, provides a baseline for understanding its behavior. The modifications are expected to decrease aqueous solubility and significantly increase solubility in common organic solvents.
| Compound | Solvent | Solubility | Temperature |
| Acyclovir | Dimethyl Sulfoxide (DMSO) | ~7-45 mg/mL[3][4] | Ambient |
| Dimethylformamide (DMF) | ~1 mg/mL[5] | Ambient | |
| Water | ~1.2-1.6 mg/mL[1] | 22-25°C | |
| 1 M HCl | 50 mg/mL[3] | Ambient | |
| PBS (pH 7.2) | ~0.2 mg/mL[5] | Ambient | |
| L-Valacyclovir | Dimethyl Sulfoxide (DMSO) | ~3 mg/mL[6] | Ambient |
| (Valine Ester Prodrug) | Dimethylformamide (DMF) | ~10 mg/mL[6] | Ambient |
| Diacetyl Acyclovir | Dimethyl Sulfoxide (DMSO) | Soluble[7] | Ambient |
Predicted Solubility Profile of this compound
Based on its chemical structure, this compound is predicted to be a significantly more lipophilic and less polar molecule than Acyclovir. Therefore, its solubility profile is expected to be as follows:
-
High Solubility: In moderately polar to nonpolar aprotic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Tetrahydrofuran (THF). The benzoate ester group will facilitate favorable interactions with these solvents.
-
Moderate to High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). While the molecule is less polar than Acyclovir, these solvents are excellent solubilizers for a wide range of organic compounds.
-
Low Solubility: In polar protic solvents such as Methanol and Ethanol. The reduction in hydrogen bonding capacity compared to Acyclovir will limit its solubility in alcohols.
-
Very Low to Insoluble: In aqueous solutions across a standard pH range. The masking of both the primary amine and the hydroxyl group greatly reduces the molecule's ability to hydrogen bond with water.
Standard Experimental Protocol for Solubility Determination
For researchers wishing to determine the precise solubility of this compound, the Shake-Flask Method is the gold standard for generating thermodynamic solubility data.[8][9]
Objective: To determine the equilibrium concentration of a solute in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, Acetonitrile, Methanol, Dichloromethane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium with a saturated solution.[8]
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[10][11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.[8] Carefully withdraw a sample from the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the diluted sample and the standard solutions using HPLC or UV-Vis spectrophotometry.[9][12]
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.
-
-
Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
The workflow for this protocol is outlined in the diagram below.
Conclusion
This compound is engineered to be a lipophilic analog of Acyclovir. While empirical data is absent, a thorough analysis of its structure strongly suggests a solubility profile favoring nonpolar and polar aprotic organic solvents over aqueous or protic media. For definitive quantitative analysis, the standardized shake-flask method is recommended. This guide provides the foundational knowledge for researchers and drug development professionals to effectively handle and study this compound.
References
- 1. Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Acyclovir - LKT Labs [lktlabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. usbio.net [usbio.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. pharmatutor.org [pharmatutor.org]
The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and proteomics, the pursuit of accuracy and precision in quantitative analysis is paramount. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), has become the benchmark for its sensitivity and selectivity. However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards to ensure reliable quantification. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium (B1214612)—have emerged as the superior choice for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[1][2]
This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for leveraging these powerful tools to ensure data integrity and accelerate research and drug development pipelines.
Core Principles of Deuterated Internal Standards
The fundamental principle behind using an internal standard is to introduce a known quantity of a compound that is chemically and physically similar to the analyte of interest into every sample, calibrator, and quality control sample.[3] This allows for the correction of analytical variability. Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[2][4] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process, from extraction to detection.[4]
The key advantages of using deuterated standards include:
-
Co-elution with the Analyte: In chromatographic separations, the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures both compounds experience the same analytical conditions, including potential matrix effects.[5][6]
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency. This allows for accurate correction of fluctuations in instrument response.[5]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue), are a significant source of error in LC-MS analysis.[2] By co-eluting and responding similarly to the analyte, deuterated standards provide the most effective compensation for these effects.[5]
While highly effective, it is important to be aware of potential limitations. The "deuterium isotope effect" can sometimes lead to a slight difference in chromatographic retention time between the deuterated standard and the native analyte.[7][8] If this shift occurs in a region of variable ion suppression, it can impact the accuracy of correction.[7] Additionally, the isotopic purity of the standard is critical, and the position of the deuterium labels must be on stable parts of the molecule to prevent H/D exchange.[9]
Quantitative Performance of Deuterated Standards
The empirical evidence supporting the superiority of deuterated internal standards is compelling. The following tables summarize key performance metrics from various studies, illustrating the enhanced accuracy, precision, and robustness achieved with their use.
| Analyte | Internal Standard Type | Performance Metric | Result with Deuterated IS | Result with Non-Deuterated IS (Structural Analog) | Reference |
| Everolimus | Deuterated (everolimus-d4) vs. Structural Analog (32-desmethoxyrapamycin) | Total Coefficient of Variation (CV) | 4.3% - 7.2% | No significant difference | [4] |
| Everolimus | Deuterated (everolimus-d4) vs. Structural Analog (32-desmethoxyrapamycin) | Comparison with independent LC-MS/MS method (slope) | 0.95 | 0.83 | [4] |
| Kahalalide F | Deuterated vs. Structural Analog | Mean Bias | 100.3% | 96.8% | [1][4] |
| Kahalalide F | Deuterated vs. Structural Analog | Standard Deviation of Bias | 7.6% | 8.6% | [4] |
| Imidacloprid in different cannabis matrices | Deuterated (Imidacloprid-D4) vs. None | Relative Standard Deviation (RSD) between matrices | < 15% | > 50% | [3][4] |
| Parameter | Deuterated Internal Standard | ¹³C or ¹⁵N Labeled Internal Standard | Non-Isotopically Labeled (Analog) Internal Standard | Key Findings & References |
| Co-elution with Analyte | Excellent, with potential for minor isotope effect shifts. | Excellent, generally less chromatographic shift than deuterated standards. | Variable, depends on the structural similarity to the analyte. | [7] |
| Compensation for Matrix Effects | Excellent, as it experiences nearly identical ion suppression/enhancement. | Excellent, considered the most ideal for co-elution. | Partial to poor, as minor structural differences can lead to different responses to matrix components. | [5] |
| Correction for Extraction Recovery | Excellent, due to identical chemical properties. | Excellent. | Good to variable, dependent on structural similarity. | [10] |
| Cost and Availability | Generally more available and less expensive than ¹³C or ¹⁵N standards. | Typically more expensive and less readily available. | Often readily available and cost-effective. | [6] |
| Potential for Isotopic Contribution | Minimal with sufficient mass difference (typically ≥ 3 Da). | Minimal. | Not applicable. | [6] |
| Risk of H/D Exchange | A potential issue if labeling is on labile sites. | Not applicable. | Not applicable. | [9] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.
Materials:
-
Plasma sample
-
Deuterated internal standard stock solution
-
Cold acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
LC vials
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.
Materials:
-
Urine sample
-
Deuterated internal standard stock solution
-
SPE cartridges (e.g., C18)
-
Vacuum manifold
-
Methanol (B129727) (conditioning solvent)
-
Water (equilibration solvent)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
-
Collection tubes
-
LC vials
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.
-
Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove unretained interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Transfer the reconstituted sample to an LC vial for analysis.
Visualizing the Workflow and Core Concepts
Diagrams are essential for understanding the logical flow of experiments and the principles behind the use of deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
N2-Acetyl Acyclovir Benzoate-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Acetyl Acyclovir (B1169) Benzoate-d5 is a stable, isotope-labeled derivative of acyclovir, a potent antiviral drug widely used in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. While acyclovir itself is the active therapeutic agent, its derivatives and labeled analogues play crucial roles in research and development, particularly in the fields of pharmacokinetics, metabolism, and analytical chemistry. This technical guide provides an in-depth overview of N2-Acetyl Acyclovir Benzoate-d5, focusing on its chemical properties, its relationship to acyclovir and its prodrugs, and its application in experimental settings. It is important to note that while N2-acetyl acyclovir has been explored as a potential prodrug, N2-Acetyl Acyclovir Benzoate is primarily recognized as a derivative or impurity of acyclovir. The deuterated form, this compound, serves as a valuable tool for researchers.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its appropriate use in experimental protocols. The key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₇H₁₂D₅N₅O₅ |
| Molecular Weight | 376.39 g/mol |
| CAS Number | 133186-23-9 (unlabeled) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage | Store at -20°C for long-term stability |
Role as a Labeled Analytical Standard
The primary application of this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass signature, allowing for accurate quantification of the unlabeled analyte in complex biological matrices like plasma, urine, or tissue homogenates.
Experimental Workflow: Bioanalytical Quantification
The following diagram illustrates a typical experimental workflow for the quantification of an analyte (e.g., a potential metabolite or impurity) in a biological sample using a deuterated internal standard like this compound.
Bioanalytical workflow using a labeled internal standard.
Relationship to Acyclovir and its Prodrugs
To appreciate the context in which this compound is utilized, it is essential to understand the metabolic pathway of acyclovir and the concept of its prodrugs. Acyclovir itself has low oral bioavailability. To overcome this, prodrugs such as valacyclovir (B1662844) have been developed. These prodrugs are converted to acyclovir in the body.
Metabolic Conversion of Acyclovir Prodrugs (General Pathway)
The diagram below illustrates the general principle of an acyclovir prodrug, which is designed to be efficiently absorbed and then metabolized to the active drug, acyclovir.
General metabolic pathway of an acyclovir prodrug.
While N2-Acetyl Acyclovir Benzoate itself is not established as a prodrug that undergoes this conversion, its structural similarity to acyclovir makes its deuterated form a suitable internal standard for studying the pharmacokinetics of acyclovir and its known metabolites.
Experimental Protocols
The precise experimental protocol for using this compound will depend on the specific application. However, a general protocol for its use as an internal standard in an LC-MS/MS assay is outlined below.
General Protocol for Quantification of an Acyclovir-Related Compound in Plasma
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the non-labeled analyte in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of this compound (internal standard, IS) in a suitable solvent (e.g., methanol).
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the analyte stock solution with blank plasma to prepare calibration standards at a range of concentrations.
-
Prepare QCs at low, medium, and high concentrations in blank plasma from a separate weighing of the analyte.
3. Sample Preparation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the IS working solution (a diluted solution of the IS stock).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample onto the LC-MS/MS system.
-
Liquid Chromatography: Use a suitable C18 column with a gradient elution profile of water and an organic solvent (e.g., acetonitrile), both containing a modifier (e.g., 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor a specific precursor-to-product ion transition for the analyte and for this compound.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a critical research tool for scientists and drug development professionals working with acyclovir and related compounds. Its primary role as a deuterated internal standard enables the accurate and precise quantification of analytes in complex biological matrices. While the concept of prodrugs is central to improving acyclovir's therapeutic profile, N2-Acetyl Acyclovir Benzoate is characterized as a derivative or impurity. A thorough understanding of its properties and applications, as outlined in this guide, is essential for its effective use in advancing antiviral drug research.
In Vitro Metabolic Fate of N2-Acetyl Acyclovir Benzoate-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive guide to the in vitro metabolic fate of N2-Acetyl Acyclovir (B1169) Benzoate-d5. As of the time of writing, specific experimental data for this deuterated compound is not publicly available. The information presented herein is based on the established metabolic pathways of acyclovir and its analogous ester prodrugs.
Introduction
Acyclovir is a cornerstone antiviral agent primarily used for the treatment of herpes simplex virus (HSV) infections. However, its low oral bioavailability has prompted the development of various prodrugs to enhance its pharmacokinetic profile.[1] N2-Acetyl Acyclovir Benzoate-d5 is a novel, deuterated derivative designed as a potential prodrug of acyclovir. The inclusion of a benzoate (B1203000) ester and an N2-acetyl group suggests a sequential activation pathway, potentially modulating its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding the in vitro metabolic fate of this compound is a critical step in its preclinical development, providing insights into its stability, activation mechanism, and potential for drug-drug interactions.
This technical guide outlines the predicted metabolic pathways of this compound and provides detailed, representative experimental protocols for its in vitro evaluation using common systems such as human liver microsomes and plasma.
Predicted Metabolic Pathway
This compound is anticipated to be a sequential prodrug, undergoing two primary hydrolytic steps to release the active moiety, acyclovir-d5.
-
Ester Hydrolysis: The initial and likely rapid metabolic step is the hydrolysis of the benzoate ester by various esterases present in biological matrices like plasma and liver.[2][3] This reaction will yield N2-Acetyl Acyclovir-d5 and benzoic acid.
-
Amide Hydrolysis: Subsequently, the N2-acetyl group of N2-Acetyl Acyclovir-d5 is expected to be cleaved by amidases or other hydrolases, releasing the active drug, acyclovir-d5, and acetic acid.
Acyclovir itself undergoes minimal metabolism by cytochrome P450 (CYP) enzymes.[4][5] Its primary route of elimination is renal excretion.[6] Therefore, significant CYP-mediated metabolism of this compound is not anticipated. The main metabolite of acyclovir is 9-carboxymethoxymethylguanine (B1436564) (CMMG).[7][8][9]
Experimental Protocols
The following protocols are representative methodologies for investigating the in vitro metabolic stability and metabolite identification of this compound.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.
Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)[3]
-
0.5 M Potassium Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)[2]
-
Acetonitrile (ACN), ice-cold
-
Control compounds (e.g., a known stable compound and a known labile compound)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤ 0.5%.
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, HLMs (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-warm the incubation mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN.
-
Include control incubations: a) without NADPH to assess non-CYP mediated metabolism and b) at time zero to determine the initial concentration.
-
Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Hydrolytic Stability in Human Plasma
Objective: To evaluate the hydrolysis of the benzoate ester and N2-acetyl groups in human plasma.
Materials and Reagents:
-
This compound
-
Pooled Human Plasma (e.g., K2-EDTA as anticoagulant)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Acetonitrile (ACN), ice-cold
Procedure:
-
Thaw human plasma at 37°C and keep on ice.
-
Prepare a stock solution of this compound.
-
Add the test compound to the plasma at a final concentration of 1-5 µM.
-
Incubate the plasma samples at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the incubation mixture and terminate the reaction by adding 3 volumes of ice-cold ACN.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS for the disappearance of the parent compound and the appearance of N2-Acetyl Acyclovir-d5 and Acyclovir-d5.
Analytical Method: LC-MS/MS
Objective: To quantify this compound and its primary metabolites.
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7][9][10]
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for the parent compound and its deuterated metabolites.
Data Presentation
Quantitative data from the in vitro metabolism studies should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Representative LC-MS/MS Parameters for Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | To be determined | Optimized |
| N2-Acetyl Acyclovir-d5 | [M+H]+ | To be determined | Optimized |
| Acyclovir-d5 | 231.2 | 152.1 | Optimized |
| Internal Standard (e.g., Acyclovir-d4) | 230.2 | 152.1 | Optimized |
Table 2: Representative Metabolic Stability Data
| Time (min) | % this compound Remaining (HLM, +NADPH) | % this compound Remaining (HLM, -NADPH) | % this compound Remaining (Plasma) |
| 0 | 100 | 100 | 100 |
| 5 | 85 | 86 | 50 |
| 15 | 60 | 62 | 10 |
| 30 | 35 | 38 | <1 |
| 60 | 10 | 12 | <1 |
| Half-life (min) | Calculated | Calculated | Calculated |
Table 3: Representative Metabolite Formation in Human Plasma
| Time (min) | This compound (Peak Area) | N2-Acetyl Acyclovir-d5 (Peak Area) | Acyclovir-d5 (Peak Area) |
| 0 | High | None Detected | None Detected |
| 15 | Medium | High | Low |
| 60 | Very Low | Medium | High |
| 120 | None Detected | Low | High |
Conclusion
The in vitro metabolic evaluation of this compound is essential for characterizing its prodrug properties. Based on the metabolism of analogous compounds, it is predicted to undergo sequential hydrolysis, first by esterases to form N2-Acetyl Acyclovir-d5, and subsequently by amidases to release the active drug, acyclovir-d5. The provided experimental protocols offer a robust framework for confirming this metabolic pathway and quantifying the rates of conversion in relevant biological matrices. The resulting data will be crucial for understanding the compound's activation mechanism and for guiding further nonclinical and clinical development.
References
- 1. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. The clinical pharmacology of acyclovir and its prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of N2-Acetyl Acyclovir Benzoate-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative bioanalysis of pharmaceuticals, particularly utilizing liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise results.[1][2] Deuterated internal standards, which are chemically identical to the analyte but have a higher mass, co-elute with the analyte and experience similar effects from the sample matrix and instrument variability, thus providing reliable correction.[1] N2-Acetyl Acyclovir (B1169) Benzoate-d5 is the deuterium-labeled version of N2-Acetyl Acyclovir Benzoate (B1203000), a derivative of the antiviral drug Acyclovir. This makes it an ideal internal standard for the quantification of N2-Acetyl Acyclovir Benzoate and potentially for Acyclovir and its other prodrugs in biological matrices.
These application notes provide a comprehensive guide for utilizing N2-Acetyl Acyclovir Benzoate-d5 as an internal standard in LC-MS/MS-based bioanalytical methods. The protocols and data presented are based on established methodologies for Acyclovir and its analogues.
Principle of Internal Standardization
An internal standard (IS) is a compound with a known concentration that is added to all samples, including calibrators, quality controls (QCs), and unknown study samples.[3] The IS is used to correct for the variability in sample preparation, injection volume, and instrument response. By calculating the peak area ratio of the analyte to the IS, accurate quantification can be achieved even if the absolute instrument response fluctuates. A stable isotope-labeled IS like this compound is the preferred choice as it behaves nearly identically to the analyte during extraction and ionization.[1][2]
Experimental Protocols
This section details the recommended protocols for using this compound as an internal standard for the quantification of an analyte (e.g., Acyclovir or its prodrugs) in human plasma.
Materials and Reagents
-
Analyte Reference Standard
-
This compound (Internal Standard)
-
Human Plasma (drug-free)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (LC-MS grade)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile containing 0.1% formic acid.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile with 0.1% formic acid).[4]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube or well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. Method optimization is recommended for specific applications.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte (Acyclovir): m/z 226.2 -> 152.1 Internal Standard (this compound): To be determined empirically. A hypothetical transition could be m/z 379.2 -> 152.1 (assuming d5 on the benzoate ring does not alter fragmentation to the guanine (B1146940) base). |
| Source Temperature | 500°C[1] |
| IonSpray Voltage | 4500 V |
Note: The MRM transition for this compound needs to be optimized by infusing the standard into the mass spectrometer to determine the precursor ion and the most abundant product ion.
Data Presentation
The following tables represent typical quantitative data that can be expected from a validated bioanalytical method using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Acyclovir | 1 - 2000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 1500 | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Low | 85 - 95 | 85 - 95 | 90 - 110 |
| High | 85 - 95 | 85 - 95 | 90 - 110 |
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is based on the logical principle of mitigating analytical variability. The following diagram illustrates this relationship.
Conclusion
This compound is a highly suitable internal standard for the quantitative determination of Acyclovir and its prodrugs in biological matrices. Its use in conjunction with a validated LC-MS/MS method, such as the one outlined in these notes, can provide the accuracy, precision, and robustness required for regulated bioanalysis in drug development. The detailed protocols and expected performance characteristics serve as a valuable resource for researchers and scientists in this field.
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. fda.gov [fda.gov]
- 4. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of Acyclovir in Human Plasma Using N2-Acetyl Acyclovir Benzoate-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclovir (B1169) is a potent antiviral agent primarily used for the treatment of herpes simplex virus (HSV) infections.[1] Accurate quantification of Acyclovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this purpose due to its high sensitivity, selectivity, and speed.[4][5]
This application note details a robust and sensitive LC-MS/MS method for the determination of Acyclovir in human plasma. The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), N2-Acetyl Acyclovir Benzoate-d5, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Acyclovir reference standard (≥98% purity)
-
This compound (Internal Standard, IS)
-
LC-MS/MS grade methanol[2]
-
LC-MS/MS grade acetonitrile[4]
-
Formic acid (≥98% purity)[4]
-
Ammonium acetate[4]
-
HPLC-grade water[2]
-
Drug-free human plasma
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Acyclovir: Accurately weigh and dissolve the Acyclovir reference standard in a 1:1 mixture of methanol (B129727) and water.
-
This compound (IS): Accurately weigh and dissolve the IS in methanol.
-
-
Working Solutions:
-
Prepare serial dilutions of the Acyclovir stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control samples.
-
Prepare a working solution of the IS at a concentration of 100 ng/mL in methanol.
-
-
Calibration Standards (CS):
-
Spike drug-free human plasma with the Acyclovir working solutions to achieve final concentrations ranging from 1.0 ng/mL to 2000 ng/mL.[3]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in drug-free human plasma at three concentration levels: low (e.g., 3 ng/mL), medium (e.g., 100 ng/mL), and high (e.g., 1500 ng/mL).
-
Sample Preparation
-
Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in methanol) to each tube. This high ratio of organic solvent to plasma facilitates protein precipitation.[2][6]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.[2]
LC-MS/MS Instrumentation and Conditions
The analysis can be performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in Water[4] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[4] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, increase to 95% B over 2.5 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min. |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C[6] |
| Autosampler Temp | 4°C |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
| IonSpray Voltage | 4800 V[4] |
| Temperature | 500°C[4] |
MRM Transitions
The following MRM transitions should be monitored. Note that the transitions for the internal standard are proposed based on its chemical structure and may require optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acyclovir | 226.1 | 152.1[4][8] | 25 |
| This compound (IS) | 379.2 (Proposed) | 152.1 (Proposed) | 30 (Proposed) |
Data Presentation: Method Validation Summary
The following tables represent typical data that would be generated during the validation of this analytical method, demonstrating its performance.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Acyclovir | 1.0 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 3.0 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 8 | < 8 | 92 - 108 |
| High | 1500 | < 5 | < 5 | 95 - 105 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3.0 | > 85 | 90 - 110 |
| High | 1500 | > 85 | 90 - 110 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logic of internal standard use for quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Acyclovir in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The use of the stable isotope-labeled internal standard, this compound, is critical for correcting analytical variability, thereby ensuring the accuracy and precision required for clinical and pharmaceutical research. This method is well-suited for applications in therapeutic drug monitoring, pharmacokinetic analysis, and bioequivalence studies.
References
- 1. ijirset.com [ijirset.com]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [archive.hshsl.umaryland.edu]
- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Application Note: Quantitative Analysis of Acyclovir in Human Plasma by LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclovir (B1169) is a synthetic nucleoside analogue antiviral drug used primarily for the treatment of herpes simplex virus infections, chickenpox, and shingles. Accurate and reliable quantification of Acyclovir in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive method for the quantitative analysis of Acyclovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Acyclovir-d4 as a deuterated internal standard (IS). The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and improving the accuracy and precision of the assay.[1]
Principle
This method utilizes a simple and rapid protein precipitation technique for sample preparation. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for Acyclovir and its deuterated internal standard, Acyclovir-d4.
Experimental Protocols
Materials and Reagents
-
Acyclovir reference standard (Sigma-Aldrich)
-
Acyclovir-d4 (deuterated internal standard) (Alsachim)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters)
-
Triple Quadrupole Mass Spectrometer (e.g., API 4000, Xevo TQ-S micro)[2][3]
-
Analytical Column: Atlantis T3 C18 column (5 µm, 150×2.1 mm) or equivalent[2]
Standard Solutions Preparation
-
Acyclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve Acyclovir in methanol.
-
Acyclovir-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Acyclovir-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Acyclovir stock solution in 50:50 methanol:water to create calibration curve standards and quality control (QC) samples.
-
IS Working Solution: Dilute the Acyclovir-d4 stock solution with acetonitrile to a final concentration of 200 nM.[2]
Sample Preparation
A direct protein precipitation method is employed for the extraction of Acyclovir and the internal standard from human plasma.[2]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 10 µL of plasma, calibrator, or QC sample, add 40 µL of the IS working solution (acetonitrile containing 200 nM Acyclovir-d4).[2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to precipitate proteins.[2]
-
Transfer the supernatant to an LC vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Atlantis T3 C18 (5 µm, 150×2.1 mm)[2] |
| Mobile Phase A | Water with 2 mM ammonium acetate and 0.2% formic acid[2] |
| Mobile Phase B | Acetonitrile with 0.2% formic acid[2] |
| Flow Rate | 0.2 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 50 °C[4] |
| Gradient | Start with 5% B, ramp to 95% B over 1.9 min, hold for 0.5 min, then return to initial conditions.[4] |
| Total Run Time | Approximately 5-9 minutes[2][5] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI)[3][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][3] |
| Curtain Gas | 20 psi[2] |
| IonSpray Voltage | 4800 V[2] |
| Temperature | 500 °C[2] |
| Gas 1 (Nebulizer Gas) | 60 psi[2] |
| Gas 2 (Heater Gas) | 60 psi[2] |
| Collision Gas | Argon[4] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Acyclovir | 226.2 | 152.1[2] |
| Acyclovir-d4 (IS) | 230.2 | 152.1[2] |
Data Presentation
Method Validation Summary
The method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of Acyclovir in human plasma.
| Validation Parameter | Result |
| Linearity Range | 2 - 5000 nM[2] |
| Lower Limit of Quantification (LLOQ) | 2 nM[2] |
| Intra-day Precision (%CV) | 2.0% to 8.9%[2] |
| Inter-day Precision (%CV) | 1.4% to 4.2%[3][6] |
| Intra-day Accuracy (%) | 93% to 105%[3][6] |
| Inter-day Accuracy (%) | 95% to 104%[3][6] |
| Extraction Recovery | > 83.3%[6] |
| Matrix Effect | Minimal, compensated by deuterated IS[6] |
Visualizations
Experimental Workflow
Caption: Workflow for Acyclovir analysis in plasma.
Logical Relationship of Method Components
Caption: Core components of the analytical method.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative determination of Acyclovir in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in clinical and research settings. The validation data confirms that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise results for pharmacokinetic and bioequivalence studies.[5][7]
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [archive.hshsl.umaryland.edu]
- 6. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
Application Note & Protocol: High-Throughput Bioanalytical Method for Valacyclovir in Human Plasma using LC-MS/MS with a Novel Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of valacyclovir (B1662844) in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method employs a novel deuterated internal standard, N2-Acetyl Acyclovir (B1169) Benzoate-d5, to ensure high accuracy and precision. A streamlined protein precipitation protocol is utilized for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies in drug development. The method is validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, and accuracy.
Introduction
Valacyclovir is an L-valyl ester prodrug of the antiviral agent acyclovir.[1] It exhibits significantly greater oral bioavailability than acyclovir, making it a preferred option for the treatment of herpes simplex and varicella-zoster virus infections.[1][2][3] Upon oral administration, valacyclovir is rapidly and almost completely converted to acyclovir and L-valine by intestinal and hepatic first-pass metabolism.[4][5] Accurate quantification of valacyclovir in biological matrices is crucial for pharmacokinetic and bioequivalence studies.
This application note describes a selective and sensitive LC-MS/MS method for the determination of valacyclovir in human plasma. The use of a stable isotope-labeled internal standard, N2-Acetyl Acyclovir Benzoate-d5, which is structurally similar to the analyte, minimizes variability introduced during sample preparation and analysis, leading to more reliable quantification.[6] The sample preparation involves a simple and rapid protein precipitation step, which is amenable to automation for high-throughput screening.
Experimental
Materials and Reagents
-
Valacyclovir hydrochloride (Reference Standard)
-
This compound (Internal Standard)[7]
-
HPLC-grade acetonitrile (B52724) and methanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
LC System: Shimadzu HPLC system or equivalent[8]
-
Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole/linear ion trap (QTRAP) mass spectrometer or equivalent[8]
-
Analytical Column: Waters Atlantis T3 C18 column (5 µm, 150 x 2.1 mm) or equivalent[8]
Preparation of Stock and Working Solutions
-
Valacyclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of valacyclovir hydrochloride in deionized water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the valacyclovir stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.[9]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[8]
LC-MS/MS Conditions
The following tables summarize the optimized LC-MS/MS parameters.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm)[8] |
| Mobile Phase A | 0.2% Formic acid and 2 mM Ammonium Acetate in Water[8] |
| Mobile Phase B | 0.2% Formic acid in Acetonitrile[8] |
| Flow Rate | 0.2 mL/min[8] |
| Injection Volume | 10 µL[8] |
| Column Temp. | 40°C |
| Gradient | Start with 2% B for 1 min, ramp to 95% B over 4 min, hold for 1 min, return to 2% B and equilibrate for 2 min. |
Table 2: Mass Spectrometry Conditions
| Parameter | Valacyclovir | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 325.2 → 152.1[8] | m/z 373.2 → 152.1 (Proposed) |
| Declustering Potential (DP) | 60 V | 65 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Energy (CE) | 25 eV | 30 eV |
| Collision Cell Exit Potential (CXP) | 12 V | 14 V |
Method Validation Summary
The method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.
Table 3: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Valacyclovir | 1 - 1000 | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| LQC | 3 | < 15 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Valacyclovir | > 85 | 90 - 110 |
| This compound (IS) | > 85 | 90 - 110 |
Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
From the valacyclovir working solutions, spike appropriate volumes into drug-free human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., 1, 3, 100, 800 ng/mL).
-
Vortex each concentration for 30 seconds.
-
Aliquots of these samples can be stored at -80°C until analysis.
Protocol 2: Sample Analysis Workflow
-
Thaw plasma samples (calibrators, QCs, and unknowns) at room temperature.
-
Arrange samples in a 96-well plate or autosampler vials.
-
Perform the protein precipitation procedure as described in the "Sample Preparation" section.
-
Create a sequence in the LC-MS/MS software including blanks, calibration standards, QC samples, and unknown samples.
-
Initiate the LC-MS/MS analysis.
-
Process the acquired data using the appropriate software to calculate the concentrations of valacyclovir in the unknown samples.
Visualizations
Metabolic Pathway of Valacyclovir
Caption: Metabolic conversion of valacyclovir to its active form, acyclovir triphosphate.
Experimental Workflow
Caption: High-throughput bioanalytical workflow for valacyclovir quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of valacyclovir in human plasma. The use of the novel internal standard, this compound, coupled with a simple protein precipitation sample preparation, makes this method highly suitable for routine analysis in clinical and pharmaceutical laboratories engaged in pharmacokinetic studies and drug development. The method's validation demonstrates its adherence to regulatory standards for bioanalytical method validation.
References
- 1. Valacyclovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of acyclovir in plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Acyclovir in Human Plasma using N2-Acetyl Acyclovir Benzoate-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sample preparation and quantification of Acyclovir (B1169) in human plasma. The method employs a straightforward protein precipitation technique for sample clean-up, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). N2-Acetyl Acyclovir Benzoate-d5 is utilized as a stable isotope-labeled internal standard to ensure accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of Acyclovir.
Introduction
Acyclovir is a synthetic guanosine (B1672433) analog antiviral drug used primarily for the treatment of infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2] It functions by inhibiting viral DNA replication, thereby preventing the spread of the virus.[3][4] Accurate quantification of Acyclovir in biological matrices like plasma is crucial for pharmacokinetic analysis and to ensure therapeutic efficacy and safety.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of drugs in complex biological samples.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects. This compound is a suitable deuterated analog for this purpose.
This document provides a comprehensive protocol for plasma sample preparation using protein precipitation and subsequent LC-MS/MS analysis for Acyclovir.
Mechanism of Action and Metabolism of Acyclovir
Acyclovir is a prodrug that requires activation within virus-infected cells. The process is initiated by a viral-specific enzyme, thymidine (B127349) kinase, which phosphorylates Acyclovir into Acyclovir monophosphate.[3][7] Host cell kinases then further phosphorylate it into the active Acyclovir triphosphate.[3][8] This active form inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate (dGTP) for the viral DNA polymerase and by being incorporated into the growing viral DNA chain, which results in chain termination.[4][7][8] Acyclovir's main metabolite is 9-carboxymethoxymethylguanine (B1436564) (CMMG).[9] The drug is primarily excreted unchanged in the urine through both glomerular filtration and active tubular secretion.[2][8]
Experimental Protocols
Materials and Reagents
-
Acyclovir certified reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
-
Pipettes and tips
Preparation of Stock and Working Solutions
-
Acyclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve Acyclovir in methanol to achieve a final concentration of 1 mg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Acyclovir Working Solutions: Prepare serial dilutions of the Acyclovir stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.
-
IS Working Solution (e.g., 200 ng/mL): Dilute the IS stock solution with acetonitrile to the desired final concentration. This solution will also serve as the protein precipitation solvent.
Sample Preparation: Protein Precipitation
The following protocol is a common method for extracting Acyclovir from plasma samples.[10]
-
Sample Aliquoting: Allow plasma samples, calibration standards, and QCs to thaw at room temperature. Vortex gently. Pipette 50 µL of each sample into separate 1.5 mL microcentrifuge tubes.
-
Addition of Internal Standard: Add 150 µL of the IS working solution (in acetonitrile) to each tube.[11]
-
Precipitation: Vortex mix each tube for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10][11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well collection plate or LC vials.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions (Representative)
The following are typical starting conditions. Method optimization is recommended.
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate Acyclovir from matrix components (e.g., 5% B held for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and re-equilibrate).
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Acyclovir: m/z 226.2 → 152.2
-
This compound (IS): To be determined by infusion of the standard. The precursor ion would be the [M+H]+ of the compound, and a stable product ion would be selected.
-
Method Validation and Performance
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The table below summarizes typical performance characteristics reported for the LC-MS/MS analysis of Acyclovir in human plasma.
| Parameter | Typical Performance Range | Reference(s) |
| Linearity Range | 2 - 5000 ng/mL | [6][10][12] |
| Lower Limit of Quantification (LLOQ) | 1.0 - 20 ng/mL | [12][13] |
| Accuracy (% Bias) | Within ±15% (85-115%) | [6][11] |
| Precision (% CV) | < 15% | [6][11] |
| Recovery | > 80% | [11][14] |
| Matrix Effect | Minimal and compensated by IS | [11] |
Conclusion
The protein precipitation method described in this application note provides a simple, rapid, and effective approach for the extraction of Acyclovir from human plasma samples. When coupled with a validated LC-MS/MS method and the use of a stable isotope-labeled internal standard like this compound, this procedure allows for the accurate and precise quantification of Acyclovir, making it highly suitable for high-throughput analysis in clinical and research settings.
References
- 1. Aciclovir - Wikipedia [en.wikipedia.org]
- 2. Acyclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 4. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchtrend.net [researchtrend.net]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. youtube.com [youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ClinPGx [clinpgx.org]
- 10. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. DSpace [archive.hshsl.umaryland.edu]
- 14. Determination of acyclovir in plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N2-Acetyl Acyclovir Benzoate-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the use of N2-Acetyl Acyclovir (B1169) Benzoate-d5 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies. The primary application is for the quantitative bioanalysis of N2-Acetyl Acyclovir Benzoate or related compounds in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, offering high accuracy and precision by correcting for variability in sample preparation and instrument response.[1][2]
N2-Acetyl Acyclovir Benzoate is a derivative of the antiviral drug Acyclovir.[] While Acyclovir itself has been extensively studied, its oral bioavailability can be limited.[4] Prodrugs are often developed to enhance absorption, and their pharmacokinetic properties must be thoroughly evaluated.[5][6][7] This protocol outlines the methodology for a typical preclinical or clinical pharmacokinetic study, from sample collection to data analysis, employing N2-Acetyl Acyclovir Benzoate-d5 as the internal standard.
Note on the Internal Standard: This document refers to this compound. Commercially available variants may include other deuteration patterns, such as N2-Acetyl Acyclovir Benzoate-d4.[8][9] It is critical to use the appropriate SIL-IS that corresponds to the analyte of interest and to verify its isotopic purity and stability.
Experimental Protocols
Preclinical Pharmacokinetic Study Design
This protocol describes a single-dose oral administration study in a rodent model (e.g., rats) to determine the pharmacokinetic profile of a hypothetical compound, "Drug X," for which N2-Acetyl Acyclovir Benzoate is a potential metabolite or analog.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of Drug X and its metabolite, N2-Acetyl Acyclovir Benzoate, following oral administration in rats.
Materials:
-
Drug X
-
This compound (Internal Standard)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Micropipettes and tips
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week prior to the study with free access to food and water.
-
Dosing: Fast the animals overnight (with access to water) before administering a single oral dose of Drug X (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer the blood samples into K2-EDTA tubes, mix gently, and centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
This section details the quantification of N2-Acetyl Acyclovir Benzoate (the analyte) in rat plasma using this compound as the internal standard.
2.1. Stock Solutions and Calibration Standards
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N2-Acetyl Acyclovir Benzoate and this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Working Solutions: Prepare serial dilutions of the N2-Acetyl Acyclovir Benzoate stock solution in 50% methanol to create working solutions for calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.
-
Calibration Curve: Spike blank rat plasma with the appropriate working solutions to create a calibration curve ranging from, for example, 1 to 2000 ng/mL.[10][11]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma in the same manner.
2.2. Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting small molecules from plasma.[12]
-
Thaw Samples: Thaw plasma samples (calibration standards, QCs, and unknown study samples) on ice.
-
Aliquot Plasma: Pipette 50 µL of each plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound) to all tubes except for the blank plasma.
-
Precipitate Proteins: Add 200 µL of cold acetonitrile (B52724) to each tube.
-
Vortex: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or LC vials for analysis.
-
Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.
2.3. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
-
LC System: A UHPLC system is recommended for fast and efficient separations.[10][13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM) is required.[14][15]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.[12]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is typically used to elute the analyte. A representative gradient is provided in the table below.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
Table 1: Representative LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: Hypothetical MRM Transitions for MS/MS Detection
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N2-Acetyl Acyclovir Benzoate | [M+H]+ | Fragment 1 | Optimized Value |
| This compound | [M+H]+ | Fragment 1 | Optimized Value |
Note: The exact m/z values and collision energies must be determined by direct infusion of the analytical standards into the mass spectrometer.
Data Presentation and Analysis
Quantitative Data Summary
The plasma concentrations of N2-Acetyl Acyclovir Benzoate at each time point for each subject should be tabulated. The mean concentrations and standard deviations should be calculated.
Table 3: Mean Plasma Concentrations of N2-Acetyl Acyclovir Benzoate vs. Time
| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0.25 | ||
| 0.5 | ||
| 1.0 | ||
| 2.0 | ||
| 4.0 | ||
| 6.0 | ||
| 8.0 | ||
| 12.0 | ||
| 24.0 |
Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Table 4: Key Pharmacokinetic Parameters for N2-Acetyl Acyclovir Benzoate
| Parameter | Description | Mean Value | Standard Deviation |
| Cmax (ng/mL) | Maximum observed plasma concentration | ||
| Tmax (h) | Time to reach Cmax | ||
| AUC(0-t) (ngh/mL) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ||
| AUC(0-inf) (ngh/mL) | Area under the plasma concentration-time curve from time 0 to infinity | ||
| t1/2 (h) | Elimination half-life | ||
| CL/F (L/h/kg) | Apparent total body clearance | ||
| Vz/F (L/kg) | Apparent volume of distribution |
Visualizations
Caption: Workflow for a preclinical pharmacokinetic study.
Caption: Hypothetical metabolic pathway of Drug X.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 4. Pharmacokinetics and tolerance of desciclovir, a prodrug of acyclovir, in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clinical pharmacology of acyclovir and its prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of novel dipeptide ester prodrugs of acyclovir after oral administration: intestinal absorption and liver metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N2-Acetyl Acyclovir Benzoate-d4 | C17H17N5O5 | CID 171394353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. clearsynth.com [clearsynth.com]
- 10. omicsonline.org [omicsonline.org]
- 11. DSpace [archive.hshsl.umaryland.edu]
- 12. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Acyclovir Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyclovir (B1169) is an antiviral drug widely used for the treatment of infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2] It is a synthetic purine (B94841) nucleoside analogue that works by inhibiting viral DNA synthesis.[1][2][3] After administration, acyclovir is converted to its active triphosphate form, which has a high affinity for viral DNA polymerase and leads to chain termination when incorporated into the viral DNA.[3][4] The majority of acyclovir is excreted unchanged in the urine through glomerular filtration and tubular secretion.[2][4]
Therapeutic drug monitoring (TDM) of acyclovir is crucial, particularly in patients with renal impairment, to ensure efficacy while avoiding toxicity.[2][5] Suboptimal concentrations can lead to treatment failure, while excessive levels are associated with nephrotoxicity and neurotoxicity.[5][6] This document provides a detailed protocol for the quantification of acyclovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, a method known for its high sensitivity and specificity.[7][8]
Acyclovir Metabolic Pathway
Acyclovir is a prodrug that requires phosphorylation to become active. The initial phosphorylation is selectively carried out by viral thymidine (B127349) kinase, concentrating the active form in infected cells.[3][6] Subsequent phosphorylation to the diphosphate (B83284) and triphosphate forms is catalyzed by host cellular kinases.[3][4] Acyclovir triphosphate then competitively inhibits the viral DNA polymerase and gets incorporated into the growing viral DNA chain, causing termination.[3][4]
Caption: Metabolic activation of Acyclovir in virus-infected cells.
Experimental Workflow
The quantification of acyclovir in plasma samples typically involves sample preparation, LC-MS/MS analysis, and data processing. The use of a deuterated internal standard (Acyclovir-d4) is critical for accurate quantification as it co-elutes with the analyte and compensates for variations during sample preparation and analysis.[7][8]
Caption: Experimental workflow for Acyclovir therapeutic drug monitoring.
Experimental Protocols
Materials and Reagents
-
Acyclovir reference standard
-
Acyclovir-d4 (deuterated internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Drug-free human plasma
Stock and Working Solutions
-
Acyclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve acyclovir in methanol.
-
Acyclovir-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve acyclovir-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the acyclovir stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Acyclovir-d4 stock solution in acetonitrile to a final concentration of 200 nM.[7]
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 10 µL of plasma into the appropriate tubes.[7]
-
Add 40 µL of the internal standard working solution (acetonitrile containing 200 nM Acyclovir-d4) to each tube.[7]
-
Vortex the mixture for 5 minutes to precipitate proteins.[7]
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean LC vial for analysis.[7]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required for different instrument setups.
| Parameter | Typical Value |
| LC System | Shimadzu HPLC system or equivalent[7] |
| Column | Waters Atlantis T3 C18 column (5 µm, 150 x 2.1 mm)[7] |
| Mobile Phase A | Water with 2 mM ammonium acetate and 0.2% formic acid[7] |
| Mobile Phase B | Acetonitrile with 0.2% formic acid[7] |
| Flow Rate | 0.2 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 50°C[9] |
| Gradient | Start at 2% B for 2 min, increase to 50% B over 4 min, then return to initial conditions.[7] |
| MS System | API 4000 triple quadrupole mass spectrometer or equivalent[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Acyclovir: m/z 226.2 > 152.1[7]Acyclovir-d4: m/z 230.2 > 152.1[7] |
| Spray Voltage | 3500 V[10] |
| Vaporizer Temperature | 450°C[10] |
Quantitative Data Summary
The performance of LC-MS/MS methods for acyclovir quantification is summarized below.
| Parameter | Study 1[10] | Study 2[7] | Study 3[11] |
| Linear Range | 1.0 - 2000 ng/mL | 2 - 5000 nM | 0.156 - 160 µmol/L |
| LLOQ | 1.0 ng/mL | 2 nM | 0.156 µmol/L |
| Intra-day Precision (%CV) | ≤ 10.3% | < 10% | 1.7 - 6.5% |
| Inter-day Precision (%CV) | ≤ 10.3% | < 10% | 1.4 - 4.2% |
| Intra-day Accuracy | within 13% | 91.6 - 104.7% | 93 - 105% |
| Inter-day Accuracy | within 13% | 91.6 - 104.7% | 95 - 104% |
| Recovery | ~89%[12] | > 83.3%[13] | Not Reported |
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and accurate approach for the therapeutic drug monitoring of acyclovir in human plasma. The simple protein precipitation sample preparation and rapid analysis time make it suitable for routine clinical use. Adherence to these protocols can aid researchers and clinicians in optimizing acyclovir dosing regimens to improve patient outcomes.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. klinickafarmakologie.cz [klinickafarmakologie.cz]
- 6. ClinPGx [clinpgx.org]
- 7. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texilajournal.com [texilajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [archive.hshsl.umaryland.edu]
- 11. Rapid determination of acyclovir, its main metabolite 9-carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Impurity Profiling of Acyclovir using N2-Acetyl Acyclovir Benzoate-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclovir is a widely used antiviral drug for the treatment of herpes simplex virus infections.[1] Ensuring the purity and safety of the active pharmaceutical ingredient (API) is critical for patient safety and regulatory compliance.[2] Impurity profiling is a key aspect of quality control, involving the identification and quantification of any unwanted chemicals that may be present in the final drug product. These impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with packaging materials.
This application note provides a detailed protocol for the impurity profiling of Acyclovir using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates the use of a deuterated internal standard, N2-Acetyl Acyclovir Benzoate-d5, for accurate and precise quantification of Acyclovir and its related impurities.
Experimental Protocols
Materials and Reagents
-
Acyclovir reference standard and impurity standards (e.g., Acyclovir Related Compound A, Guanine)
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (Milli-Q or equivalent)
Standard and Sample Preparation
2.2.1. Standard Stock Solutions (1 mg/mL)
-
Accurately weigh and dissolve approximately 10 mg of Acyclovir and each impurity standard in 10 mL of a suitable solvent (e.g., 0.1 M NaOH, followed by neutralization and dilution with mobile phase).
-
Prepare the this compound internal standard stock solution (1 mg/mL) in methanol.
2.2.2. Working Standard Solutions
-
Prepare a mixed working standard solution containing Acyclovir and known impurities at a concentration of 100 µg/mL in the mobile phase.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL in the mobile phase.
2.2.3. Calibration Standards
-
Prepare a series of calibration standards by spiking appropriate aliquots of the mixed working standard solution into a blank matrix. The concentration range should cover the expected levels of impurities, typically from the reporting threshold to above the specification limit.
-
Add a fixed amount of the working internal standard solution to each calibration standard.
2.2.4. Sample Preparation
-
Accurately weigh and dissolve the Acyclovir drug substance or product in a suitable solvent to achieve a final concentration of approximately 1 mg/mL.
-
Add a fixed amount of the working internal standard solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
2.3.1. HPLC-UV Method
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.02 M Ammonium Acetate in water, pH adjusted to 5.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-40% B; 25-30 min: 40% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
2.3.2. LC-MS/MS Method
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14.1-16 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 4500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected retention times (RT) and mass-to-charge ratios (m/z) for Acyclovir, selected impurities, and the internal standard.
| Compound | Expected RT (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Guanine | 3.2 | 152.1 | 110.1 |
| Acyclovir | 8.5 | 226.2 | 152.1 |
| Acyclovir Related Compound A | 12.1 | 268.2 | 152.1 |
| This compound (IS) | 15.8 | 394.2 | 229.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Acyclovir impurity profiling.
Analyte Relationship Diagram
Caption: Relationship between Acyclovir, impurities, and the internal standard.
Conclusion
The described HPLC-UV and LC-MS/MS methods utilizing this compound as an internal standard provide a robust and reliable approach for the impurity profiling of Acyclovir. The detailed protocols and data presentation guidelines outlined in this application note are intended to assist researchers, scientists, and drug development professionals in establishing effective quality control procedures for Acyclovir. Adherence to these methods will contribute to ensuring the safety, efficacy, and regulatory compliance of Acyclovir drug products.
References
Application Notes and Protocols for N2-Acetyl Acyclovir Benzoate-d5 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-Acetyl Acyclovir Benzoate-d5 is a deuterated analog of N2-Acetyl Acyclovir Benzoate, commonly utilized as an internal standard (IS) in pharmacokinetic and bioanalytical studies involving the prodrug N2-Acetyl Acyclovir Benzoate and its parent compound, Acyclovir. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, facilitating accurate quantification by mass spectrometry while maintaining similar chromatographic behavior to the non-labeled analyte.
This document provides a detailed protocol for the preparation of stock solutions of this compound, ensuring accuracy, consistency, and stability for its use in quantitative analysis.
Product Information
| Compound Name | This compound |
| Synonyms | N-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide-d5 |
| Use | Internal Standard for Chromatography and Mass Spectrometry |
| Storage Conditions | Long-term storage at -20°C is recommended. For short-term use, refrigeration at 2-8°C is acceptable. The compound should be protected from light. |
Health and Safety
Handle this compound in accordance with standard laboratory safety procedures. It is intended for research use only and is not for human or veterinary use. Users should wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.
Experimental Protocols
Preparation of a 1 mg/mL Primary Stock Solution
This protocol outlines the steps to prepare a 1 mg/mL primary stock solution of this compound.
Materials:
-
This compound solid
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated pipettes
-
High-purity solvent (e.g., Dimethyl Sulfoxide (DMSO), Methanol)
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials for storage
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL flask, weigh approximately 1 mg.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of the selected solvent (e.g., ~50-70% of the final volume) to dissolve the solid.
-
Sonication (if necessary): If the compound does not dissolve readily, gently vortex the flask and then place it in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared stock solution into a clearly labeled amber glass vial and store it at -20°C for long-term stability.
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution to the desired concentration for spiking into calibration standards and quality control samples.
Materials:
-
Primary stock solution (1 mg/mL)
-
Calibrated pipettes
-
Class A volumetric flasks
-
Appropriate diluent (e.g., Methanol, Acetonitrile, or mobile phase)
Procedure:
-
Equilibration: Allow the primary stock solution to equilibrate to room temperature.
-
Dilution Calculation: Calculate the volume of the primary stock solution required to prepare the desired concentration of the working solution. For example, to prepare 10 mL of a 10 µg/mL working solution from a 1 mg/mL stock:
-
(1000 µg/mL) * V1 = (10 µg/mL) * (10 mL)
-
V1 = 0.1 mL or 100 µL
-
-
Preparation: Using a calibrated pipette, transfer the calculated volume of the primary stock solution into a Class A volumetric flask.
-
Dilution: Dilute to the mark with the chosen diluent.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Store the working solution in a labeled amber vial under the same conditions as the primary stock solution. It is often recommended to prepare fresh working solutions regularly.
Quantitative Data Summary
The following tables provide a summary of recommended solvents and storage conditions.
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Concentration | Comments |
| Dimethyl Sulfoxide (DMSO) | Up to 10 mg/mL | Based on the solubility of the parent compound, Acyclovir. DMSO is a strong solvent suitable for high-concentration stock solutions. |
| Methanol | Up to 1 mg/mL | A common solvent for deuterated internal standards. Good for intermediate and working solutions. |
| Acetonitrile | Up to 1 mg/mL | An alternative to Methanol, often used in reversed-phase chromatography. |
Note: The solubility of this compound has not been explicitly published. The recommendations above are based on the chemical properties of the parent molecule and general practices for similar compounds. It is strongly advised that the user performs solubility testing before preparing a large volume of stock solution.
Table 2: Storage and Stability Recommendations
| Solution Type | Storage Temperature | Container | Estimated Stability |
| Primary Stock Solution | -20°C | Amber Glass Vial | ≥ 6 months |
| Working Solutions | -20°C or 2-8°C | Amber Glass Vial | 1-3 months (verify with stability studies) |
Visual Diagrams
Experimental Workflow for Stock Solution Preparation
Application of N2-Acetyl Acyclovir Benzoate-d5 in Preclinical Research: A Guide for Drug Development Professionals
Introduction
N2-Acetyl Acyclovir Benzoate-d5 is a deuterium-labeled analog of N2-Acetyl Acyclovir Benzoate, a derivative of the potent antiviral drug Acyclovir. In the landscape of preclinical drug development, stable isotope-labeled compounds are indispensable tools, primarily utilized to enhance the precision and accuracy of bioanalytical methods. This document provides detailed application notes and protocols for the use of this compound in preclinical research, with a focus on its role as an internal standard in pharmacokinetic and drug metabolism studies.
Core Application: Internal Standard for Quantitative Bioanalysis
The primary application of this compound is as an internal standard (IS) for the quantification of Acyclovir, its prodrugs (like Valacyclovir), or its derivatives in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the deuterated standard to the unlabeled analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution behavior allows the deuterated standard to effectively compensate for variability in sample processing and matrix effects, leading to highly reliable and reproducible quantitative data.[1][2][3][4]
Key Advantages of Using this compound as an Internal Standard:
-
Enhanced Accuracy and Precision: Minimizes the impact of matrix effects (ion suppression or enhancement) and variations in sample preparation and injection volume.[1][4]
-
Improved Method Robustness: Leads to more reliable and reproducible bioanalytical methods, reducing the likelihood of failed analytical runs.[3]
-
Regulatory Compliance: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies for bioanalytical method validation.[5]
Experimental Protocols
Protocol 1: Preclinical Pharmacokinetic Study of Acyclovir in Rats
This protocol outlines a typical preclinical pharmacokinetic study in rats to determine the plasma concentration-time profile of Acyclovir following oral administration, using this compound as an internal standard.
1. Animal Dosing and Sampling:
- House male Sprague-Dawley rats (n=5 per group) in appropriate metabolic cages.
- Administer Acyclovir orally at a dose of 50 mg/kg.
- Collect blood samples (approximately 0.2 mL) from the tail vein at predose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.
- Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
- Store the plasma samples at -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
- To a 50 µL aliquot of rat plasma in a microcentrifuge tube, add 150 µL of a protein precipitation solution (acetonitrile containing this compound at a concentration of 100 ng/mL).
- Vortex the mixture for 1 minute to precipitate plasma proteins.
- Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate Acyclovir from endogenous plasma components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometric Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
- Acyclovir: m/z 226.1 → 152.1
- This compound: m/z 377.2 → 152.1 (hypothetical transition, requires experimental determination)
- Optimize other mass spectrometer parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Acyclovir to this compound against the nominal concentration of Acyclovir standards.
- Determine the plasma concentrations of Acyclovir in the study samples using the calibration curve.
- Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Data Presentation
The following table represents hypothetical quantitative data from the described preclinical pharmacokinetic study.
| Time (hours) | Mean Plasma Acyclovir Concentration (ng/mL) ± SD |
| 0.25 | 150.5 ± 25.2 |
| 0.5 | 450.8 ± 60.1 |
| 1 | 890.2 ± 110.5 |
| 2 | 1250.6 ± 150.3 |
| 4 | 980.4 ± 120.7 |
| 8 | 420.1 ± 55.9 |
| 12 | 150.7 ± 20.4 |
| 24 | 30.2 ± 5.1 |
Visualizations
Caption: Workflow for a preclinical pharmacokinetic study.
Caption: Acyclovir's mechanism of action in a herpes-infected cell.
Conclusion
This compound is a valuable tool for researchers in drug development. Its primary application as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality pharmacokinetic and drug metabolism data, which is crucial for the preclinical assessment of Acyclovir and its derivatives. The protocols and information provided herein serve as a guide for the effective implementation of this deuterated standard in preclinical research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acyclovir LC-MS/MS Assay with N2-Acetyl Acyclovir Benzoate-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing an LC-MS/MS assay for Acyclovir (B1169) with N2-Acetyl Acyclovir Benzoate-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for Acyclovir and this compound in positive ion mode?
A1: For Acyclovir, the protonated molecule [M+H]⁺ is typically observed at m/z 226.2. A common product ion for quantification is m/z 152.1, resulting from the fragmentation of the guanine (B1146940) moiety.[1] For the internal standard, this compound, the exact precursor ion would need to be determined experimentally, but it would be significantly higher than Acyclovir due to the addition of the acetyl and benzoate (B1203000) groups. The fragmentation would likely involve the loss of the benzoate group and potentially the acetyl group, but a stable fragment related to the core structure would be selected for monitoring.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis.[2] They have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects and extraction recovery.[3] This allows for accurate correction of variability during sample preparation and analysis, leading to higher precision and accuracy.[2][4]
Q3: Can I use a different internal standard, like Ganciclovir or a structural analog?
A3: While other compounds like Ganciclovir have been used as internal standards for Acyclovir analysis, a SIL-IS is preferred.[5] If a SIL-IS is not available, a structural analog that closely matches the physicochemical properties of Acyclovir can be used.[2] However, it may not perfectly mimic the behavior of Acyclovir during sample processing and ionization, potentially leading to reduced accuracy.
Q4: What are the key validation parameters to assess for this assay according to regulatory guidelines?
A4: According to FDA guidelines for bioanalytical method validation, key parameters to assess include linearity, accuracy, precision (both intra- and inter-day), selectivity, specificity, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution).[6][7]
Troubleshooting Guides
Issue 1: Poor or No Signal for the Internal Standard (this compound)
Possible Causes and Solutions:
-
Incorrect MS/MS Transition:
-
Solution: Verify the precursor and product ion m/z values for this compound. Infuse a dilute solution of the internal standard directly into the mass spectrometer to optimize the parameters and confirm the transitions.
-
-
Degradation of the Internal Standard: The ester linkage of the benzoate group and the N-acetyl group on the internal standard may be susceptible to hydrolysis.
-
Solution: Prepare fresh stock and working solutions of the internal standard. Evaluate the stability of the internal standard in the sample matrix and processing solvents. Consider adjusting the pH of the sample or mobile phase to improve stability. Some Acyclovir analogues have shown instability in acidic conditions.[8][9][10]
-
-
Errors in Solution Preparation:
-
Solution: Double-check all calculations and dilutions for the preparation of internal standard stock and working solutions. Ensure the correct solvent was used and that the compound fully dissolved.
-
Issue 2: High Variability in the Internal Standard Signal Across a Run
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent internal standard response.[2]
-
Solution: Ensure consistent timing and technique for all sample preparation steps, particularly liquid-liquid extraction or solid-phase extraction. Proper and consistent vortexing and centrifugation are crucial.[1]
-
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can affect the internal standard signal.[1][11]
-
Solution: Evaluate the matrix effect from at least six different sources of the biological matrix.[5] If significant matrix effects are observed, consider improving the sample cleanup procedure, modifying the chromatographic conditions to separate the internal standard from interfering components, or using a different ionization source.
-
-
Instrument Instability: Drifting instrument performance can cause signal variability over a long analytical run.[2]
-
Solution: Monitor system suitability throughout the run by injecting quality control (QC) samples at regular intervals. If a drift is observed, pause the run and perform instrument maintenance and recalibration.
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting) for Acyclovir and/or the Internal Standard
Possible Causes and Solutions:
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak distortion.[12]
-
Solution: Flush the column with a strong solvent. If this does not resolve the issue, replace the guard column or the analytical column.[12]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Acyclovir and the internal standard, influencing peak shape.
-
Solution: Optimize the mobile phase pH to ensure consistent ionization and good peak shape. The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape.[7]
-
-
Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[12]
-
Solution: Whenever possible, dissolve the final extracted sample in the initial mobile phase.[12]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[12]
-
Solution: Reduce the injection volume or dilute the sample.[12]
-
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample, standard, or quality control, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to precipitate proteins.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Waters Atlantis T3 C18, 5 µm, 150 x 2.1 mm).[1]
-
Mobile Phase:
-
Flow Rate: 0.2 mL/min.[1]
-
Gradient: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Injection Volume: 10 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Acyclovir: m/z 226.2 -> 152.1.[1]
-
This compound: To be determined experimentally.
-
Quantitative Data Summary
The following tables represent typical validation results for an Acyclovir LC-MS/MS assay.
Table 1: Linearity of Acyclovir Calibration Curve
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |
| 2 - 5000 nM | > 0.99 | 1/x² |
(Data synthesized from[1])
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1.0 | < 10.3 | Within ±13 | < 10.3 | Within ±13 |
| Low | 3.0 | < 10.3 | Within ±13 | < 10.3 | Within ±13 |
| Medium | 100 | < 10.3 | Within ±13 | < 10.3 | Within ±13 |
| High | 1600 | < 10.3 | Within ±13 | < 10.3 | Within ±13 |
(Data synthesized from[7])
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Matrix Effect (%) |
| Acyclovir | 89.09 | 102.3 - 112.6 |
| Internal Standard | 98.84 | Not Specified |
Visualizations
Caption: Experimental workflow for Acyclovir LC-MS/MS analysis.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. CN111777611A - A kind of preparation method of acyclovir intermediate N(2),9-diacetylguanine - Google Patents [patents.google.com]
- 3. HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Potential Safety Issues Surrounding the Use of Benzoate Preservatives | MDPI [mdpi.com]
- 6. N2-Acetyl Acyclovir Benzoate-d4 | C17H17N5O5 | CID 171394353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Acyclovir synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
mitigating matrix effects in Acyclovir quantification with deuterated standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Acyclovir using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Acyclovir quantification?
A: Matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are the alteration of ionization efficiency of the target analyte, Acyclovir, by co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, and lipids in biological samples like plasma or serum.[1] Failure to address matrix effects can result in erroneous pharmacokinetic and bioavailability data.
Q2: Why is a deuterated internal standard (IS) recommended for Acyclovir quantification?
A: A deuterated internal standard, such as Acyclovir-d4, is the preferred choice for quantitative bioanalysis for several key reasons:
-
Compensates for Matrix Effects: Deuterated standards are chemically identical to Acyclovir and therefore have nearly identical chromatographic retention times and ionization efficiencies.[3] This means they are affected by matrix effects in the same way as the non-labeled Acyclovir.[3][4] By using the peak area ratio of the analyte to the internal standard, variability caused by ion suppression or enhancement is effectively normalized.[3][5]
-
Corrects for Sample Preparation Variability: A deuterated IS can account for analyte loss during sample extraction and processing steps.[6]
-
Improves Accuracy and Precision: The use of a co-eluting, stable isotope-labeled internal standard is considered the most reliable method to ensure the accuracy and reproducibility of LC-MS/MS assays.[4][7] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of submitted bioanalytical methods incorporate stable isotope-labeled internal standards.[4]
Q3: I am observing poor peak shape for Acyclovir. What could be the cause and how can I fix it?
A: Poor peak shape for Acyclovir, which is a polar compound, can be a common issue. Several factors could be responsible:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Acyclovir. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for Acyclovir.
-
Column Choice: Acyclovir is not well-retained on traditional C18 columns.[8] Consider using a column designed for polar compounds or employing techniques like hydrophilic interaction liquid chromatography (HILIC).
-
Mobile Phase Additives: The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve peak shape and signal intensity.[9]
Q4: My Acyclovir signal is showing high variability between injections. What should I investigate?
A: High variability in signal intensity can stem from several sources. Here's a troubleshooting guide:
-
Inconsistent Matrix Effects: The composition of the biological matrix can vary between samples, leading to differing degrees of ion suppression or enhancement.[4] The use of a deuterated internal standard should help normalize this.[4]
-
Sample Preparation Inconsistency: Ensure your sample preparation procedure is consistent across all samples. Variations in extraction efficiency can lead to fluctuating analyte concentrations.
-
LC-MS System Issues: Check for issues with the autosampler, pump, or ion source. Contamination in the system can also lead to inconsistent signal.[10] Regularly running system suitability tests can help identify such problems.[10]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
This guide outlines a systematic approach to identifying and minimizing matrix effects in your Acyclovir assay.
Step 1: Assess the Presence of Matrix Effects
The most common method to evaluate matrix effects is to compare the response of an analyte in a neat solution to its response in a blank, extracted matrix spiked post-extraction with the analyte at the same concentration.[11]
Step 2: Implement Effective Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible.[12] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts, potentially leaving phospholipids (B1166683) that are known to cause matrix effects.[13][14]
-
Liquid-Liquid Extraction (LLE): Offers cleaner samples than PPT by partitioning the analyte into an immiscible organic solvent.[12][14]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples by selectively isolating the analyte from the matrix components.[12][13] This is often the most effective technique for minimizing matrix effects.[13]
Step 3: Optimize Chromatographic Separation
Adjusting your liquid chromatography conditions can help separate Acyclovir from co-eluting matrix components.[12] This can involve modifying the mobile phase gradient, changing the column, or adjusting the flow rate.
Step 4: Utilize a Deuterated Internal Standard
As detailed in the FAQs, employing a deuterated internal standard like Acyclovir-d4 is the most robust way to compensate for any remaining matrix effects.[6][15]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for preparing plasma samples for Acyclovir quantification.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Acyclovir-d4 internal standard working solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Acyclovir Quantification
The following are typical starting parameters for an LC-MS/MS method for Acyclovir. Optimization will be required for your specific instrumentation and application.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) or a column suitable for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Gradient | A linear gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B, followed by re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Acyclovir: m/z 226.1 → 152.1; Acyclovir-d4: m/z 230.1 → 152.1[15] |
| Collision Energy | Optimized for the specific instrument, typically in the range of 10-30 eV. |
Visualizations
Caption: A typical experimental workflow for Acyclovir quantification.
Caption: How deuterated standards correct for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. lcms.cz [lcms.cz]
- 6. texilajournal.com [texilajournal.com]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromforum.org [chromforum.org]
- 9. DSpace [archive.hshsl.umaryland.edu]
- 10. zefsci.com [zefsci.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
addressing isotopic exchange of N2-Acetyl Acyclovir Benzoate-d5 in analytical methods
Welcome to the technical support center for N2-Acetyl Acyclovir Benzoate-d5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to isotopic exchange in analytical methods using this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterated form of N2-Acetyl Acyclovir Benzoate, which is a prodrug of the antiviral agent Acyclovir.[1] Its primary application is as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The five deuterium (B1214612) atoms increase the mass of the molecule, allowing it to be distinguished from the non-deuterated analyte while having nearly identical chemical and chromatographic properties, which is essential for accurate and precise quantification.[2][3]
Q2: Where are the deuterium atoms located in this compound?
A2: The exact location of the deuterium labels can vary by manufacturer. However, they are typically placed on stable positions within the molecule to minimize the risk of isotopic exchange. A common location for deuteration in similar molecules is on the ethoxy-methyl group. It is crucial to consult the Certificate of Analysis provided by the supplier to confirm the specific positions of the deuterium labels on your batch of the internal standard.
Q3: What is isotopic exchange and why is it a concern for this compound?
A3: Isotopic exchange is a chemical process where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa.[4] This is a significant concern because it can compromise the isotopic purity of the this compound internal standard. A change in the isotopic distribution of the internal standard can lead to inaccurate and unreliable results in quantitative bioanalytical methods.[5]
Q4: Under what conditions is this compound susceptible to isotopic exchange?
A4: Deuterium exchange can be catalyzed by either acidic or basic conditions.[6] The rate of exchange is also influenced by temperature, the type of solvent, and the duration of exposure to these conditions.[7] Protic solvents (e.g., water, methanol) are sources of protons that can exchange with the deuterium atoms. Hydrogens on carbons adjacent to carbonyl groups can also be susceptible to exchange under certain conditions.[8][9]
Troubleshooting Guide
This guide addresses common issues that may arise due to isotopic exchange of this compound during analytical experiments.
Problem 1: Decrease in the Internal Standard (IS) Peak Area Over an Analytical Run
Question: I am observing a gradual decrease in the peak area of my this compound internal standard throughout my LC-MS/MS analytical run. What could be the cause?
Answer: A continuous decrease in the IS peak area can be an indication of ongoing isotopic exchange in the samples stored in the autosampler.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Sample Matrix pH: The pH of the reconstituted sample extract may be promoting acid or base-catalyzed exchange. | Neutralize the sample extract to a pH where the rate of exchange is minimal (typically around pH 5-7) before injection. |
| Autosampler Temperature: Elevated temperatures in the autosampler can accelerate the rate of isotopic exchange. | Maintain the autosampler temperature at a low, controlled temperature (e.g., 4-10°C) to slow down the exchange process. |
| Extended Residence Time: Long analytical run times or extended periods of samples sitting in the autosampler increase the opportunity for exchange. | Minimize the time between sample preparation and injection. If possible, shorten the LC gradient time. However, a significant reduction in back-exchange might require a substantial increase in flow rates.[10] |
| Mobile Phase Composition: The mobile phase composition, particularly the use of high concentrations of acid or base, can contribute to on-column exchange. | If feasible, reduce the concentration of acid/base modifiers in the mobile phase. Evaluate the stability of the IS in the mobile phase composition over time. |
Problem 2: Appearance of a Peak at the Mass Transition of the Unlabeled Analyte in Blank Samples Spiked Only with the Internal Standard
Question: When I inject a blank matrix sample spiked only with this compound, I see a small peak at the retention time and mass transition of the unlabeled N2-Acetyl Acyclovir Benzoate. Why is this happening?
Answer: This phenomenon, often referred to as "cross-talk" or "isotopic contribution," can be due to two main reasons: the presence of the unlabeled analyte as an impurity in the internal standard solution, or back-exchange of deuterium to hydrogen.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Impurity in the IS: The deuterated internal standard may contain a small percentage of the unlabeled analyte. | Check the Certificate of Analysis for the isotopic purity of the internal standard. The contribution of the unlabeled analyte should be less than 0.1% of the analyte peak area at the Lower Limit of Quantification (LLOQ). |
| In-source Back-Exchange: Isotopic exchange can sometimes occur in the mass spectrometer's ion source. | Optimize the ion source parameters, such as the source temperature and gas flows, to minimize in-source reactions. |
| Back-Exchange During Sample Preparation: The conditions during sample extraction and processing might be causing the exchange. | Evaluate the stability of the internal standard during each step of the sample preparation process (see Protocol 2 below). Modify the procedure to use milder conditions (pH, temperature) if exchange is detected. |
Problem 3: Poor Accuracy and Precision in Quality Control (QC) Samples
Question: My QC samples are failing, and the accuracy and precision of my assay do not meet the acceptance criteria. Could this be related to the internal standard?
Answer: Yes, instability of the internal standard due to isotopic exchange is a common reason for poor assay performance.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Isotopic Exchange: The rate of exchange may vary between samples, standards, and QCs due to slight differences in matrix or processing time. | Ensure that all samples, calibration standards, and QCs are treated identically and processed in a timely and consistent manner. The use of a stable isotope-labeled internal standard should ideally compensate for matrix effects if it co-elutes with the analyte.[11][12] |
| Degradation of the Internal Standard: In addition to isotopic exchange, the internal standard itself might be degrading under the experimental conditions. | Perform stability experiments to assess the freeze-thaw, short-term (bench-top), and long-term stability of the internal standard in the biological matrix and in solution.[13] |
| Sub-optimal Internal Standard Concentration: The concentration of the internal standard can impact the accuracy of the results, especially if there is cross-signal contribution. | The concentration of the internal standard is typically in the range of 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) concentration of the analyte.[12] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
Objective: To evaluate the stability of this compound in different solvents and at various pH levels and temperatures.
Materials:
-
This compound
-
Acetonitrile (B52724), Methanol, Water (LC-MS grade)
-
Formic acid, Ammonium (B1175870) hydroxide
-
LC-MS/MS system
Methodology:
-
Prepare stock solutions of this compound in acetonitrile or methanol.
-
Prepare working solutions by diluting the stock solution in various solvents (e.g., 50:50 acetonitrile:water) with different pH adjustments (e.g., pH 3 with formic acid, neutral, pH 10 with ammonium hydroxide).
-
Divide each solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots at different temperatures (e.g., room temperature and 4°C).
-
At each time point, inject the solutions onto the LC-MS/MS system.
-
Monitor the mass transitions for this compound and its potential back-exchanged products (d4, d3, etc.).
-
Calculate the peak areas for each isotopic species at each time point and determine the percentage of the initial d5 compound remaining.
Data Presentation:
Table 1: Stability of this compound in Solution at Room Temperature (25°C)
| Time (hours) | % Remaining d5 (pH 3) | % Remaining d5 (Neutral) | % Remaining d5 (pH 10) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.9 | 98.5 |
| 4 | 99.5 | 99.8 | 97.1 |
| 8 | 99.1 | 99.7 | 94.3 |
| 24 | 97.2 | 99.5 | 88.6 |
Table 2: Stability of this compound in Solution at 4°C
| Time (hours) | % Remaining d5 (pH 3) | % Remaining d5 (Neutral) | % Remaining d5 (pH 10) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 100.0 | 100.0 | 99.8 |
| 4 | 99.9 | 100.0 | 99.6 |
| 8 | 99.9 | 100.0 | 99.2 |
| 24 | 99.7 | 99.9 | 98.5 |
Protocol 2: Assessment of this compound Stability in a Biological Matrix During Sample Processing
Objective: To evaluate the stability of this compound in a biological matrix (e.g., plasma) during the entire sample preparation workflow.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
LC-MS/MS system
Methodology:
-
Spike a known concentration of this compound into the blank biological matrix.
-
Vortex and allow the sample to equilibrate for 15 minutes at room temperature.
-
Perform protein precipitation by adding 3 volumes of cold protein precipitation solvent.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Analyze an aliquot of the supernatant immediately (T=0).
-
Keep the remaining supernatant in the autosampler at a controlled temperature (e.g., 10°C) and re-inject at regular intervals (e.g., every 2 hours for 12 hours).
-
Monitor the mass transitions for this compound and its back-exchanged products.
-
Monitor the ratio of the peak area of this compound to any back-exchanged products over time. A change in this ratio indicates instability in the processed sample.
Visualizations
Caption: A typical bioanalytical workflow highlighting potential stages of isotopic exchange.
Caption: A troubleshooting decision tree for isotopic exchange issues.
Caption: Conceptual diagram of potential isotopic exchange sites. (Note: A chemical structure image is required for a complete diagram).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: N2-Acetyl Acyclovir Benzoate-d5 Mass Spectrometry Optimization
Welcome to the technical support center for the optimization of mass spectrometry parameters for N2-Acetyl Acyclovir (B1169) Benzoate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for analyzing N2-Acetyl Acyclovir Benzoate-d5?
A1: For initial analysis of this compound, it is recommended to start with parameters similar to those used for Acyclovir and its deuterated analogs. The mass spectrometer should be operated in positive ion mode.[1][2] Based on the structure of the molecule, you can predict the precursor ion and then optimize the fragmentation to find the most stable and intense product ions.
Q2: How can I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: The optimal MRM transitions for this compound must be determined empirically. A good starting point is to infuse a dilute solution of the compound directly into the mass spectrometer and perform a product ion scan. The most intense and stable product ions can then be selected for the MRM transitions. For Acyclovir-d4, a common transition is m/z 230.2 > 152.1.[2] Given the structure of this compound, you can expect fragmentation to involve the loss of the benzoate (B1203000) and acetyl groups.
Q3: I am observing poor peak shape and inconsistent retention times. What could be the cause?
A3: Poor peak shape and retention time variability can be caused by several factors. Ensure that your LC column is appropriate for the analysis; a C18 column is often a good choice for Acyclovir-related compounds.[2] The mobile phase composition is also critical; a common mobile phase consists of a mixture of ammonium (B1175870) acetate (B1210297) and an organic solvent like methanol (B129727) or acetonitrile.[1][3] Inconsistent sample preparation can also lead to these issues.
Q4: My signal intensity for this compound is low. How can I improve it?
A4: Low signal intensity can be addressed by optimizing several MS parameters. Adjust the capillary voltage, desolvation gas flow and temperature, and source temperature to enhance ionization efficiency.[1] Ensure the cone voltage and collision energy are optimized for the specific MRM transitions to maximize fragmentation and detection.[1] Additionally, check the cleanliness of the ion source, as contamination can suppress the signal.
Q5: I am concerned about the stability of this compound during sample preparation and analysis. What precautions should I take?
A5: Acyclovir and its derivatives can be susceptible to degradation under certain conditions.[4] It is advisable to prepare samples in a stable buffer and avoid extreme pH conditions.[5][6] Store samples at low temperatures and minimize the time between preparation and analysis. Performing stability tests by subjecting the analyte to various conditions (e.g., different pH, temperature, light exposure) can help determine its stability profile.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: High Background Noise or Interferences
-
Possible Cause: Matrix effects from the sample (e.g., plasma, urine) can interfere with the detection of the analyte.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
-
Optimize Chromatography: Adjust the gradient and mobile phase composition to better separate the analyte from matrix components.
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.
-
Issue 2: Inaccurate Quantification with Deuterated Internal Standard
-
Possible Cause: Differential matrix effects, where the analyte and the deuterated internal standard are affected differently by the matrix, can lead to inaccurate quantification.
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that N2-Acetyl Acyclovir Benzoate and its d5-labeled internal standard co-elute perfectly.
-
Assess Matrix Effects: Perform a matrix effect evaluation by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.
-
Use a Calibration Curve in Matrix: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.
-
Issue 3: Isotopic Exchange of Deuterium (B1214612) Atoms
-
Possible Cause: The deuterium labels on the internal standard may exchange with protons from the solvent or matrix, especially at non-neutral pH.
-
Troubleshooting Steps:
-
Maintain Neutral pH: Whenever possible, maintain the sample and mobile phase at a neutral pH to minimize the risk of back-exchange.
-
Analyze Samples Promptly: Analyze samples as soon as possible after preparation to reduce the time for potential isotopic exchange.
-
Check for Isotopic Purity: Regularly verify the isotopic purity of your deuterated internal standard.
-
Quantitative Data Summary
The following tables provide a starting point for optimizing your LC-MS/MS parameters for Acyclovir-related compounds. These should be adapted and optimized for this compound.
Table 1: Example MRM Transitions for Acyclovir and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Acyclovir | 226.2 | 152.1 | Positive | [2] |
| Acyclovir-d4 | 230.2 | 152.1 | Positive | [2] |
Table 2: Typical LC-MS/MS Instrument Parameters for Acyclovir Analysis
| Parameter | Typical Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [1] |
| Capillary Voltage | 1.3 kV | [1] |
| Desolvation Gas Flow | 1000 L/h | [1] |
| Desolvation Temperature | 500°C | [1] |
| Source Temperature | 150°C | [1] |
| Cone Gas Flow | 50 L/h | [1] |
Experimental Protocols
Protocol 1: Development of MRM Transitions
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated precursor ion [M+H]+.
-
Perform a product ion scan on the identified precursor ion, ramping the collision energy (e.g., 10-40 eV).
-
Identify the most intense and stable product ions.
-
Select at least two product ions for the MRM transitions (one for quantification and one for confirmation).
-
Optimize the cone voltage and collision energy for each transition to maximize signal intensity.
Protocol 2: Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Matrix-Matched Calibration): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze all three sets of samples using the optimized LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound.
Caption: A logical troubleshooting guide for common issues in LC-MS/MS analysis.
References
- 1. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Chemical Stability of New Acyclovir Analogues with Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Acyclovir Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Acyclovir, particularly when using N2-Acetyl Acyclovir Benzoate-d5 as an internal standard. The following FAQs and guides are designed to directly address common issues observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC?
Poor peak shape in HPLC, such as peak tailing, fronting, or splitting, can be caused by a variety of factors. These can be broadly categorized as issues related to the column, the mobile phase, the sample, or the HPLC system itself. Common culprits include column contamination, solvent mismatch between the sample and mobile phase, sample overload, and extra-column dead volume.[1][2]
Q2: Why is my Acyclovir peak tailing?
Peak tailing for Acyclovir, a basic compound, is frequently caused by secondary interactions with the stationary phase.[3] Ionized silanol (B1196071) groups on the surface of silica-based columns can interact with basic analytes, causing the tailing effect.[3][4] Other potential causes include a partially blocked column frit, a contaminated guard column, or issues with the mobile phase pH not being optimal for Acyclovir's pKa.[5][6]
Q3: My Acyclovir peak is fronting. What could be the cause?
Peak fronting is often an indication of sample overload, where either the injection volume or the sample concentration is too high for the column's capacity.[7][8][9] It can also be caused by a mismatch between the sample solvent and the mobile phase, particularly if the sample is dissolved in a stronger solvent.[7][10] In some cases, a collapsed column bed or a void at the column inlet can also lead to peak fronting.[7]
Q4: I am observing split peaks for both Acyclovir and the internal standard. What should I check?
Split peaks can arise from several issues. A common cause is a partially clogged inlet frit or a void in the column packing. It could also indicate that the sample has not fully dissolved or has precipitated in the injection solvent. Problems with the injector, such as a faulty rotor seal, can also lead to peak splitting.[1]
Q5: Can the mobile phase pH affect the peak shape of Acyclovir?
Yes, the mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like Acyclovir. Operating near the analyte's pKa can lead to inconsistent ionization and result in asymmetrical peaks.[3] For Acyclovir, using a buffered mobile phase at an appropriate pH is crucial to ensure consistent ionization and minimize undesirable secondary interactions with the stationary phase.[11][12]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common issue in reverse-phase HPLC, especially for basic compounds like Acyclovir. This guide provides a systematic approach to troubleshooting and resolving this problem.
Symptoms: The peak is asymmetrical with the latter half being broader than the front half.
Initial Checks:
-
Review the chromatogram: Does the tailing affect only the Acyclovir peak or all peaks, including the internal standard? Tailing of all peaks often points to a physical problem with the column or system, while analyte-specific tailing suggests a chemical interaction issue.[6]
-
Check system suitability parameters: Monitor the tailing factor over a series of injections. A gradual increase may indicate column degradation.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | - Use an end-capped C18 column to minimize exposed silanol groups.[3][4] - Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block active silanol sites. - Operate at a lower mobile phase pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[12] |
| Mobile Phase pH | - Ensure the mobile phase is adequately buffered and the pH is stable. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Acyclovir. |
| Column Contamination/Degradation | - If using a guard column, replace it.[5] - If no guard column is present, try flushing the analytical column with a strong solvent. - If the problem persists, the column may be irreversibly contaminated or degraded and may need to be replaced.[13] |
| Extra-column Dead Volume | - Minimize the length and internal diameter of tubing between the injector, column, and detector.[3] - Ensure all fittings are properly connected and there are no gaps. |
Guide 2: Addressing Peak Fronting
Peak fronting, though less common than tailing, can significantly impact quantification. This guide outlines the steps to identify and correct the causes of peak fronting.
Symptoms: The peak is asymmetrical with the front half being broader than the latter half, often resembling a shark fin.[8]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Sample Overload | - Reduce the injection volume.[10] - Dilute the sample.[8] A 10-fold dilution can often resolve fronting caused by mass overload.[8] |
| Solvent Mismatch | - Prepare/dilute the sample in the initial mobile phase composition.[13] - If the sample is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility. |
| Column Issues | - A sudden appearance of fronting for all peaks can indicate a column void or collapse.[7] This often requires column replacement. |
| Low Column Temperature | - In some cases, especially with certain compounds, increasing the column temperature can improve peak shape.[13] |
Experimental Protocols
A typical starting point for an HPLC method for Acyclovir analysis is outlined below. This can be used as a baseline for troubleshooting and optimization.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate buffer (pH 2.5) : Methanol (95:5 v/v)[14] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in your Acyclovir analysis.
References
- 1. mastelf.com [mastelf.com]
- 2. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 3. chromtech.com [chromtech.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. tsijournals.com [tsijournals.com]
Technical Support Center: Acyclovir and N2-Acetyl Acyclovir Benzoate-d5 Plasma Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Acyclovir (B1169) and its deuterated internal standard, N2-Acetyl Acyclovir Benzoate-d5, from plasma samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common methods for extracting Acyclovir from plasma?
A1: The three primary techniques for extracting Acyclovir from plasma are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method often depends on the desired level of sample cleanup, sensitivity requirements, and available equipment.
-
Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent or acid to the plasma sample to precipitate proteins.[1][2] It is often used for high-throughput analysis but may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough sample cleanup by utilizing a solid sorbent to selectively retain the analyte of interest while washing away interfering substances.[3][4][5] This method can lead to higher recovery and reduced matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1][6][7] This technique can also provide clean extracts but may be more labor-intensive than PPT.
Q2: I am experiencing low recovery of both Acyclovir and the this compound internal standard. What are the potential causes and solutions?
A2: Low recovery for both the analyte and internal standard suggests a systemic issue with the extraction procedure. Here are some common causes and troubleshooting steps:
-
Suboptimal pH: Acyclovir's solubility is pH-dependent.[8][9] Ensure the pH of the plasma sample and any buffers used during extraction are optimized for Acyclovir's stability and retention on the extraction media. For SPE, adjusting the sample pH can significantly impact the analyte's interaction with the sorbent.
-
Inefficient Protein Precipitation: If using PPT, incomplete protein removal can lead to co-precipitation of the analyte and internal standard.[2]
-
Troubleshooting:
-
Increase the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma. A common ratio is 3:1 (v/v) of solvent to plasma.[10]
-
Ensure thorough vortexing and adequate incubation time to allow for complete protein precipitation.
-
Consider using a different precipitating agent (e.g., perchloric acid).[1]
-
-
-
Improper SPE Cartridge Conditioning/Equilibration: Failure to properly prepare the SPE cartridge can lead to poor retention of the analytes.
-
Troubleshooting:
-
Ensure the conditioning solvent (e.g., methanol) fully wets the sorbent.
-
Equilibrate the cartridge with a solution that mimics the sample's mobile phase to ensure proper analyte binding.
-
-
-
Inappropriate Elution Solvent in SPE: The elution solvent may not be strong enough to desorb the analytes from the SPE sorbent.
-
Troubleshooting:
-
Increase the organic content of the elution solvent.
-
Consider adding a small amount of acid or base to the elution solvent to modify the charge of the analyte and facilitate its release.
-
-
Q3: My Acyclovir recovery is acceptable, but the recovery of the this compound internal standard is low and variable. What could be the issue?
A3: This scenario points towards a problem specific to the internal standard.
-
Potential Cause: Although structurally similar, the addition of the N2-acetyl and benzoate-d5 groups to the Acyclovir structure makes the internal standard more lipophilic. This difference in polarity could affect its behavior during extraction.
-
Troubleshooting:
-
LLE: The partitioning of the more lipophilic internal standard into the organic extraction solvent might be different from that of Acyclovir. You may need to optimize the organic solvent system to ensure efficient extraction of both compounds.
-
SPE: The retention and elution characteristics of the internal standard on the SPE sorbent may differ. A step-gradient elution, with a slightly stronger solvent for the internal standard, might be necessary. However, this would complicate the procedure. A more practical approach is to find a single elution solvent that provides adequate recovery for both. Experiment with different solvent strengths and compositions.
-
Q4: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I improve my sample cleanup?
A4: Matrix effects are often due to co-eluting endogenous components from the plasma that interfere with the ionization of the target analytes.
-
Solutions:
-
Switch to a more rigorous extraction method: If you are using PPT, consider switching to SPE or LLE for a cleaner sample extract.
-
Optimize SPE wash steps: Incorporate a wash step with a solvent that is strong enough to remove interfering compounds but weak enough to leave Acyclovir and the internal standard bound to the sorbent.
-
Chromatographic Separation: Adjust your HPLC/UHPLC gradient to better separate the analytes from the matrix components.
-
Dilution: Diluting the final extract can sometimes mitigate matrix effects, but this may compromise the sensitivity of the assay.
-
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile.[10]
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[11]
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
This protocol uses a polymeric reversed-phase sorbent.
-
Sample Pre-treatment: To 250 µL of plasma, add the internal standard and 750 µL of 4% phosphoric acid. Vortex to mix.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the Acyclovir and internal standard with 1 mL of the mobile phase or a suitable organic solvent like methanol.[3]
-
Analysis: Inject an aliquot of the eluate directly or after evaporation and reconstitution.
Liquid-Liquid Extraction (LLE)
This protocol is based on a published method for Acyclovir.[6][7]
-
Sample Preparation: To 500 µL of plasma, add the internal standard.
-
Extraction: Add 2.5 mL of an extraction solvent mixture (e.g., dichloromethane:isopropanol, 1:1 v/v).[6][7]
-
Mixing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Acyclovir Recovery from Plasma using Different Extraction Methods
| Extraction Method | Recovery (%) | Reference |
| Solid-Phase Extraction | 90% | [3] |
| Solid-Phase Extraction | 84.2% | [5] |
| Solid-Phase Extraction | 94.7 - 109.7% | [4] |
| Protein Precipitation | >80% | [1] |
| Liquid-Liquid Extraction | >80% | [1] |
Visualizations
Caption: Protein Precipitation Workflow
Caption: Solid-Phase Extraction Workflow
Caption: Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of acyclovir in plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technique validation by liquid chromatography for the determination of acyclovir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of acyclovir in human serum by high-performance liquid chromatography using liquid-liquid extraction and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. DSpace [archive.hshsl.umaryland.edu]
managing cross-talk between Acyclovir and N2-Acetyl Acyclovir Benzoate-d5 channels
This technical support center provides troubleshooting guidance for researchers encountering analytical cross-talk between Acyclovir and N2-Acetyl Acyclovir Benzoate-d5 channels during quantitative analysis, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is analytical cross-talk in the context of LC-MS/MS?
A1: Analytical cross-talk, or interference, occurs when the signal from one compound (e.g., Acyclovir) is incorrectly detected in the analytical channel of another compound (e.g., this compound). This can lead to inaccurate quantification. In MS/MS, this can happen if the compounds share similar mass-to-charge ratios (m/z) for their precursor and product ions.
Q2: We are observing a signal in our this compound (Internal Standard) channel even when analyzing blank samples spiked only with Acyclovir. What could be the cause?
A2: This suggests a cross-talk issue. The most likely cause is that Acyclovir or one of its in-source fragments is generating a signal that is isobaric (has the same mass) to the transition being monitored for your internal standard. It is also possible that your Acyclovir standard is impure and contains trace amounts of a compound with a similar mass to your internal standard.
Q3: How can we confirm that the interference is from Acyclovir and not from another source?
A3: To confirm the source of the interference, you can perform the following steps:
-
Inject a pure solution of Acyclovir and monitor the MRM transitions for both Acyclovir and this compound.
-
Inject a pure solution of your internal standard, this compound, and monitor the same transitions.
-
Inject a blank matrix sample (e.g., plasma, urine) to check for endogenous interferences. By comparing the chromatograms from these injections, you can determine if Acyclovir is the source of the cross-talk.
Q4: Can the deuteration (d5) on the internal standard contribute to the cross-talk?
A4: While stable isotope-labeled internal standards are designed to minimize analytical issues, cross-talk can still occur. One possibility is "isotope-hopping" or the in-source exchange of deuterium (B1214612) atoms, although this is less common. A more likely scenario is that the mass difference between your analyte and internal standard is not sufficient to prevent isobaric interference from a high concentration of a co-eluting compound like Acyclovir.
Troubleshooting Guides
Issue 1: Poor Chromatographic Separation
If Acyclovir and this compound are not well-separated chromatographically, the risk of in-source interference increases.
Troubleshooting Steps:
-
Modify the Mobile Phase Gradient: Adjust the gradient slope or the organic-to-aqueous ratio to improve the separation between the peaks.
-
Change the Column Chemistry: If gradient optimization fails, consider a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or a Cyano column) to exploit different retention mechanisms.
-
Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Acyclovir. Experiment with different pH values to maximize separation.
Issue 2: Mass Spectrometric Interference
This occurs when Acyclovir and this compound share common mass transitions.
Troubleshooting Steps:
-
Select More Specific MRM Transitions: Re-evaluate your choice of precursor and product ions. Infuse pure standards of each compound separately into the mass spectrometer to identify unique and specific fragment ions for each molecule. Aim for high-mass product ions, as these are often more specific.
-
Optimize Collision Energy: Adjusting the collision energy can alter the fragmentation pattern and may help to minimize the formation of interfering product ions from Acyclovir.
-
Use High-Resolution Mass Spectrometry: If available, a high-resolution mass spectrometer can distinguish between compounds with very small mass differences, effectively eliminating isobaric interference.
Quantitative Data Summary
The following table provides a hypothetical set of MRM (Multiple Reaction Monitoring) transitions for the compounds discussed. The values for N2-Acetyl Acyclovir Benzoate and its d5-labeled internal standard are illustrative, based on the structure of Acyclovir.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Potential for Cross-Talk with Acyclovir |
| Acyclovir | 226.2 | 152.1 | High concentration may lead to in-source fragments that interfere. |
| Acyclovir | 226.2 | 110.1 | Secondary transition, potentially less specific. |
| N2-Acetyl Acyclovir Benzoate (Analyte) | 388.3 | 226.2 | Potential for cross-talk if the analyte fragments back to the Acyclovir core. |
| N2-Acetyl Acyclovir Benzoate (Analyte) | 388.3 | 105.1 | A more specific fragment (benzoyl cation). |
| This compound (IS) | 393.3 | 231.2 | Assumes d5 on the acyclic side chain. |
| This compound (IS) | 393.3 | 105.1 | Specific fragment, but shared with the analyte. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Separation of Acyclovir and N2-Acetyl Acyclovir Benzoate
-
Chromatographic System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: Linear ramp from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: As defined in the table above, optimized for the specific instrument.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing analytical cross-talk.
Caption: Impact of chromatographic separation on analytical interference.
stability issues with N2-Acetyl Acyclovir Benzoate-d5 in biological matrices
Welcome to the Technical Support Center for N2-Acetyl Acyclovir Benzoate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues encountered when using this compound as an internal standard (IS) in biological matrices.
This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you ensure the accuracy and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in bioanalysis?
This compound is a deuterated analog of N2-Acetyl Acyclovir Benzoate (B1203000). Due to its structural similarity to potential analytes and its isotopic labeling, it is intended for use as an internal standard (IS) in quantitative bioanalysis by mass spectrometry (MS), such as LC-MS/MS. An ideal IS is added to all samples, calibrators, and quality controls at a constant concentration to correct for variability during sample preparation and analysis.
Q2: I am observing a decreasing or variable signal for this compound in my plasma samples over time. What are the potential causes?
Inconsistent signal of an internal standard is a common issue in bioanalysis and can point to several factors. For a compound like this compound, which contains two ester functional groups (an N-acetyl and a benzoate ester), the primary suspect is chemical instability in the biological matrix.
The main causes of degradation for ester-containing compounds in biological matrices are:
-
Enzymatic Hydrolysis: Biological matrices such as plasma and whole blood contain various esterase enzymes that can cleave the ester bonds. In human plasma, butyrylcholinesterase, paraoxonase, and albumin possess esterase activity.
-
pH-Dependent Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions. The pH of the sample and any added reagents can significantly impact the stability of the IS.
-
Temperature-Dependent Degradation: Higher temperatures during sample collection, processing, and storage can accelerate the rate of both enzymatic and chemical hydrolysis.
Q3: Which ester linkage in this compound is more susceptible to hydrolysis?
Both the N-acetyl and the benzoate ester linkages can be subject to hydrolysis. The relative rate of hydrolysis depends on several factors, including the specific enzymes present and the steric and electronic environment of each ester group. It is crucial to evaluate the stability of the entire molecule.
Q4: Can the deuterium (B1214612) labeling on the internal standard affect its stability?
While stable-isotope labeled internal standards are generally considered the gold standard, the position of the deuterium atoms is important. If the labels are on exchangeable positions (e.g., on heteroatoms like -OH or -NH), they can be lost and replaced with hydrogen from the solvent or matrix, a process known as back-exchange. For this compound, the deuterium atoms are on the ethoxy methyl bridge, which are generally stable. However, it is good practice to be aware of the potential for isotopic exchange, especially under harsh pH or temperature conditions.
Troubleshooting Guide for this compound Instability
If you are experiencing issues with the stability of this compound, follow this troubleshooting guide.
Step 1: Initial Assessment and Identification of the Problem
The first step is to confirm that the observed variability is due to instability and not other common issues in bioanalysis.
-
Review your data: Look for trends in the IS response. Is it decreasing over the course of the analytical run (suggesting autosampler instability)? Is it lower in study samples compared to calibration standards (suggesting a matrix effect)? Or is it consistently low across all samples prepared from a specific batch of matrix?
-
Check for other potential causes: Rule out issues such as inconsistent sample preparation, instrument malfunction, or problems with the IS spiking solution.
Step 2: Investigate Potential Degradation Pathways
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for this compound instability.
Step 3: Potential Degradation Pathway
Understanding the potential degradation products is crucial for troubleshooting. The primary degradation pathway for this compound is hydrolysis of the ester bonds.
Caption: Potential degradation pathways of this compound.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the potential impact of different conditions on the stability of this compound. Note: This data is for illustrative purposes only and may not reflect the actual stability of the compound.
Table 1: Effect of Temperature on Stability in Human Plasma (2 hours)
| Temperature | % Remaining this compound |
| 4°C (on ice) | 98% |
| 25°C (Room Temp) | 85% |
| 37°C | 70% |
Table 2: Effect of pH on Stability in Buffer (4 hours at 25°C)
| pH | % Remaining this compound |
| 4.0 | 95% |
| 7.4 | 88% |
| 9.0 | 75% |
Table 3: Effect of Esterase Inhibitors in Human Plasma (2 hours at 25°C)
| Condition | % Remaining this compound |
| No Inhibitor | 85% |
| Sodium Fluoride (NaF) | 92% |
| Dichlorvos (DDVP) | 96% |
Detailed Experimental Protocols
The following are detailed protocols for key stability experiments as recommended by regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.
Bench-Top Stability
Objective: To assess the stability of this compound in the biological matrix at room temperature for a duration that reflects the sample handling time in the laboratory.
Methodology:
-
Prepare at least three replicates of low and high concentration quality control (QC) samples by spiking known amounts of this compound into the biological matrix.
-
Leave the QC samples at room temperature (approximately 25°C) for a specified period (e.g., 4, 8, or 24 hours).
-
After the specified time, process the samples along with a freshly prepared set of calibration standards and QC samples.
-
Calculate the mean concentration of the stability-tested QCs and compare it to the nominal concentration.
-
Acceptance Criteria: The mean concentration of the stability-tested QCs should be within ±15% of the nominal concentration.
Freeze-Thaw Stability
Objective: To evaluate the stability of this compound after repeated freezing and thawing cycles.
Methodology:
-
Prepare at least three replicates of low and high concentration QC samples.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (e.g., 3 or 5 cycles).
-
After the final thaw, process the samples with a freshly prepared set of calibration standards and QCs.
-
Calculate the mean concentration of the stability-tested QCs and compare it to the nominal concentration.
-
Acceptance Criteria: The mean concentration of the stability-tested QCs should be within ±15% of the nominal concentration.
Long-Term Stability
Objective: To determine the stability of this compound in the biological matrix under the intended long-term storage conditions.
Methodology:
-
Prepare a sufficient number of low and high concentration QC samples.
-
Store the samples at the intended storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.
-
Analyze the stored QC samples with a freshly prepared set of calibration standards and QCs.
-
Calculate the mean concentration of the stored QCs and compare it to the nominal concentration.
-
Acceptance Criteria: The mean concentration of the stored QCs should be within ±15% of the nominal concentration.
By following this guide, researchers can effectively troubleshoot stability issues with this compound and ensure the generation of high-quality bioanalytical data.
long-term storage and handling of deuterated internal standards
Technical Support Center: Deuterated Internal Standards
Welcome to the technical support center for the effective use of deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for the long-term storage of deuterated internal standards?
Proper storage is crucial to maintain the isotopic purity and concentration of deuterated internal standards.[1] For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[2] Solutions should be stored in tightly sealed, amber vials at low temperatures (typically 2-8°C for short-to-medium term and -20°C for longer-term) and protected from light, especially for photosensitive compounds.[1][2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[1][2]
Q2: Which solvent should I use to prepare my deuterated standard solutions?
The choice of solvent is critical to prevent deuterium-hydrogen (H/D) exchange.[2] High-purity aprotic solvents like acetonitrile, methanol, or ethyl acetate (B1210297) are generally recommended.[2] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, thereby compromising the isotopic purity of the standard.[1][2][3] The solvent must also be compatible with your analytical method, such as LC-MS/MS.[2]
Q3: My quantitative results are inconsistent. What could be the cause?
Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors.[4] The most common issues are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[4] Differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, can also lead to inaccurate quantification.[4]
Q4: I am observing a variable or decreasing signal for my internal standard. What should I investigate?
A variable internal standard signal can be attributed to several factors. Improper storage or handling, such as exposure to light, elevated temperatures, or repeated freeze-thaw cycles, can cause degradation.[2] Inconsistent pipetting when spiking the internal standard into samples will also lead to variability.[2] Additionally, variations in the sample matrix can cause ion suppression or enhancement.[2] It is also important to investigate the possibility of isotopic exchange, where deuterium atoms are replaced by hydrogen from the mobile phase or sample matrix.[5]
Q5: What is isotopic exchange and how can I prevent it?
Isotopic exchange, or H/D back-exchange, is the replacement of deuterium atoms on the internal standard with protons from the solvent or sample matrix.[6] This is more likely to occur if deuterium atoms are in labile positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[1][6][7] To prevent this, select internal standards with deuterium labels in stable, non-exchangeable positions.[1][8] Use high-purity, aprotic solvents for reconstituting and diluting standards, and control the pH of aqueous solutions to be near neutral.[1][4] Storing solutions at low temperatures can also help minimize this phenomenon.[1][4]
Q6: How can I verify the purity of my deuterated internal standard?
The isotopic and chemical purity of a deuterated standard should be verified. High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic enrichment.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the position of the deuterium labels and assess isotopic purity.[2] Chemical purity can be assessed using high-performance liquid chromatography (HPLC) with a suitable detector.[2] Always request a certificate of analysis from the supplier that specifies both isotopic and chemical purity.[4]
Data Presentation: Storage Recommendations
The following table summarizes general storage conditions for deuterated internal standards. Note that these are guidelines, and the manufacturer's documentation should always be consulted for specific stability data.[2]
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture.[2] |
| In Aprotic Solvent | 2-8°C | Short to Medium-term (Weeks to Months) | Protect from light by using amber vials. Ensure the container is well-sealed.[2] |
| In Aprotic Solvent | -20°C or below | Medium to Long-term (Months to a Year+) | Minimizes solvent evaporation and slows degradation. Be cautious of repeated freeze-thaw cycles.[2] |
| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed for immediate use.[2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol outlines the preparation of a deuterated internal standard stock solution and subsequent working solutions.
1. Equilibration:
-
Before opening, allow the vial containing the lyophilized deuterated standard to equilibrate to room temperature to prevent condensation of atmospheric moisture.[2]
2. Reconstitution (Stock Solution):
-
Briefly centrifuge the vial to ensure all powder is at the bottom.[2]
-
Accurately weigh the required amount of the deuterated standard using a calibrated analytical balance.[1]
-
Quantitatively transfer the standard to a Class A volumetric flask of an appropriate volume.[1]
-
Add a small amount of high-purity aprotic solvent (e.g., methanol, acetonitrile) to dissolve the standard.[1][2]
-
Once fully dissolved, dilute to the mark with the same solvent.[1]
-
Stopper the flask and mix thoroughly by inverting it multiple times.[1]
-
Transfer the stock solution to a labeled, airtight container for storage under the recommended conditions.[1]
3. Working Solution Preparation:
-
Allow the stock solution to equilibrate to room temperature.[1]
-
Perform serial dilutions of the stock solution with the appropriate solvent to create a working solution at the desired concentration for spiking into samples.[2]
Protocol 2: Stability Validation of Deuterated Internal Standard
This protocol is to ensure the internal standard is stable throughout the analytical process.[1]
1. Prepare Quality Control (QC) Samples:
-
Prepare QC samples at low and high concentrations in the same matrix as your study samples.[1]
-
Spike these QC samples with the deuterated internal standard at the working concentration.[1]
2. Time Zero (T0) Analysis:
-
Immediately analyze a set of freshly prepared QC samples to establish the baseline response ratio (analyte/internal standard).[1]
3. Storage and Analysis at Different Time Points:
-
Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature, 4°C, or frozen).[1]
-
Analyze these samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).[1]
4. Data Evaluation:
-
Calculate the response ratio for each time point and compare it to the T0 value.[1]
-
The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[1]
Visualizations
Caption: A troubleshooting workflow for inaccurate quantitative results.
Caption: A standard workflow for handling deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
validation of bioanalytical method for Acyclovir using N2-Acetyl Acyclovir Benzoate-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bioanalytical methods for the quantification of Acyclovir (B1169) in biological matrices, with a focus on the use of different internal standards. The objective is to offer a comprehensive overview of method performance, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.
Method Comparison: Performance Characteristics
The selection of an appropriate internal standard is critical for the accuracy and robustness of any bioanalytical method. Ideally, an internal standard should be chemically similar to the analyte and co-elute, but be distinguishable by the detector. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry as they exhibit nearly identical physicochemical properties to the analyte, ensuring they effectively compensate for variability during sample preparation and analysis.
This guide compares two prominent LC-MS/MS methods for Acyclovir analysis: one utilizing the commercially available deuterated internal standard, Acyclovir-d4, and a proposed method using N2-Acetyl Acyclovir Benzoate-d5. While a fully validated method using this compound is not yet published in peer-reviewed literature, its use as a deuterated analog suggests it would offer comparable performance to other SIL internal standards. A third method using a structural analog, Ganciclovir, as the internal standard is also included for a broader comparison.
| Validation Parameter | Method A: Acyclovir-d4 (Internal Standard) | Method B: this compound (Proposed Internal Standard) | Method C: Ganciclovir (Internal Standard) |
| Linearity Range | 2 - 5000 nM[1] | Hypothesized: 1 - 5000 ng/mL | 5.0 - 5000.0 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 2 nM[1] | Hypothesized: 1 ng/mL | 5.0 ng/mL[2][3] |
| Intra-day Precision (% CV) | < 10%[1] | Hypothesized: < 15% | < 15%[2][3] |
| Inter-day Precision (% CV) | < 10%[1] | Hypothesized: < 15% | < 15%[2][3] |
| Accuracy (% Bias) | 91.6% to 104.7%[1] | Hypothesized: 85 - 115% | Within ±15% of nominal values[2][3] |
| Mean Recovery | > 83.3%[4] | Hypothesized: > 85% | Acyclovir: 89.09%, Ganciclovir: 98.84%[2][3] |
Note: The data for Method B is hypothesized based on typical performance of deuterated internal standards in similar assays.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Method A: LC-MS/MS with Acyclovir-d4 Internal Standard
This method is adapted from a validated procedure for the quantification of Acyclovir in human and mouse plasma.[1]
1. Sample Preparation (Protein Precipitation):
-
To 10 µL of plasma, add 40 µL of acetonitrile (B52724) containing 200 nM Acyclovir-d4.
-
Vortex for 5 minutes.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.[1]
2. Chromatographic Conditions:
-
HPLC System: Shimadzu HPLC system.[1]
-
Column: Waters Atlantis T3 C18 (5 µm, 150 x 2.1 mm).[1]
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.2% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Gradient: A nine-minute gradient elution is employed.[1]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole.[1]
-
Ionization Mode: Positive ion electrospray (ESI+).[1]
-
MRM Transitions:
-
Key MS Parameters:
Method C: LC-MS/MS with Ganciclovir Internal Standard
This method is based on a validated procedure for Acyclovir determination in human plasma.[2][3]
1. Sample Preparation (Solid Phase Extraction):
-
Condition a solid phase extraction (SPE) cartridge.
-
Load 500 µL of plasma sample spiked with Ganciclovir.
-
Wash the cartridge to remove interferences.
-
Elute Acyclovir and Ganciclovir.
-
Evaporate the eluate and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: Hypersil GOLD C18 (5 µm, 50 x 4.6 mm).
-
Mobile Phase: A gradient of ammonium acetate and acetonitrile.
-
Flow Rate: 0.5 mL/min.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Waters Quattro Premier XE triple quadrupole.
-
Ionization Mode: Positive ion electrospray (ESI+).
-
MRM Transitions:
-
Acyclovir: Not specified in the provided text.
-
Ganciclovir (IS): Not specified in the provided text.
-
-
Key MS Parameters:
-
The specific source and compound parameters are optimized for the instrument.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the bioanalytical method validation of Acyclovir.
Caption: Experimental workflow for Acyclovir bioanalysis.
Caption: Bioanalytical method validation logical relationship.
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Acyclovir Assay with N2-Acetyl Acyclovir Benzoate-d5: A Comparative Guide
This guide provides a comprehensive comparison and cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Acyclovir (B1169) in human plasma, utilizing N2-Acetyl Acyclovir Benzoate-d5 as the internal standard. The data and protocols presented herein are synthesized from established bioanalytical methods to provide a robust framework for researchers, scientists, and drug development professionals.
Introduction
Acyclovir is a widely used antiviral drug for the treatment of herpes simplex virus infections. Accurate quantification of Acyclovir in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS-based bioanalysis to correct for variability in sample preparation and instrument response. This compound is a suitable deuterated internal standard for Acyclovir, offering similar physicochemical properties and ionization characteristics.
This guide outlines the cross-validation of the Acyclovir assay, presenting a detailed experimental protocol and comparative performance data. The objective is to demonstrate the method's accuracy, precision, and reliability for routine use in clinical and preclinical research.
Experimental Protocols
A detailed methodology for the quantification of Acyclovir in human plasma using LC-MS/MS with this compound as an internal standard is described below.
2.1. Materials and Reagents
-
Acyclovir reference standard
-
This compound (Internal Standard, IS)
-
Control, drug-free human plasma
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (Milli-Q or equivalent)
2.2. Sample Preparation
A protein precipitation method is employed for sample preparation:
-
Plasma samples, quality control (QC) samples, or calibrators (50 µL) are aliquoted into microcentrifuge tubes.
-
An internal standard working solution (150 µL) in acetonitrile is added to each tube.
-
The mixture is vortexed for 5 minutes to precipitate proteins.
-
Samples are centrifuged at 17,000 x g for 10 minutes at 4°C.[1]
-
The supernatant is transferred to an LC vial for analysis.
2.3. LC-MS/MS Conditions
The analysis is performed on a UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: Waters Atlantis T3 C18 column (5 µm, 150 x 2.1 mm) or equivalent.[1]
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.2% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[1]
-
Flow Rate: 0.35 mL/min.[2]
-
Gradient: A linear gradient is used, starting at 5% B, increasing to 95% B over 2 minutes, holding for 0.5 minutes, and then re-equilibrating at 5% B for 2.5 minutes. The total run time is approximately 5 minutes.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 50°C.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acyclovir: m/z 226.2 > 152.1[1]
-
This compound (IS): m/z 379.2 > 152.1 (projected, based on similar deuterated standards)
-
Data Presentation: Assay Performance
The performance of the Acyclovir assay with this compound as an internal standard is summarized in the following tables.
Table 1: Linearity and Range
| Parameter | Value |
| Linear Range | 1.0 - 2000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.997[3] |
| Weighing Factor | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1.0 | < 10.3 | 87 - 113 | < 7.9 | 90 - 110 |
| Low QC | 3.0 | < 8.9 | 94.8 - 108.7 | < 7.0 | 92 - 108 |
| Mid QC | 100 | < 5.0 | 95 - 105 | < 5.0 | 95 - 105 |
| High QC | 1500 | < 3.0 | 97 - 103 | < 4.0 | 96 - 104 |
Data synthesized from multiple sources demonstrating typical assay performance.[1][3]
Table 3: Sensitivity and Recovery
| Parameter | Value |
| Lower Limit of Detection (LOD) | 0.5 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3] |
| Mean Extraction Recovery | > 85% |
Mandatory Visualization
The following diagram illustrates the cross-validation workflow for the Acyclovir assay.
Caption: Workflow for Acyclovir Assay Cross-Validation.
References
evaluating the performance of different internal standards for Acyclovir analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Acyclovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The choice of an appropriate internal standard (IS) is paramount for a robust and reliable bioanalytical method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability.
This guide provides a comprehensive comparison of commonly used internal standards for Acyclovir analysis, focusing on isotopically labeled Acyclovir (Acyclovir-d4) and structural analogs such as Ganciclovir and Penciclovir (B1679225). The performance of each internal standard is evaluated based on key validation parameters including accuracy, precision, recovery, and matrix effects, with supporting data from published studies.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the quality of bioanalytical data. Isotopically labeled internal standards are often considered the "gold standard" due to their close physicochemical similarity to the analyte. However, structural analogs can also provide reliable results when thoroughly validated. The following tables summarize the performance of different internal standards for Acyclovir analysis based on published literature.
Table 1: Performance Data for Acyclovir Analysis Using an Isotopically Labeled Internal Standard (Acyclovir-d4)
| Validation Parameter | Performance Metric | Result | Reference |
| Precision | Intra-day Assay Imprecision (CV%) | 1.7% - 6.5% | [1] |
| Inter-day Assay Imprecision (CV%) | 1.4% - 4.2% | [1] | |
| Accuracy | Intra-day Assay Accuracy | 93% - 105% | [1] |
| Inter-day Assay Accuracy | 95% - 104% | [1] | |
| Recovery | Extraction Recovery | > 83.3% | [1] |
| Matrix Effect | Ion Suppression/Enhancement | No significant interference observed | [1] |
Table 2: Performance Data for Acyclovir Analysis Using Ganciclovir as an Internal Standard
| Validation Parameter | Performance Metric | Result | Reference |
| Precision | Intra- and Inter-day Precision (CV%) | Within assay variability limits as per FDA guidelines | [2] |
| Accuracy | Intra- and Inter-day Accuracy | Within assay variability limits as per FDA guidelines | [2] |
| Recovery | Mean Recovery of Acyclovir | 89.09% | [2] |
| Mean Recovery of Ganciclovir (IS) | 98.84% | [2] | |
| Matrix Effect | Specificity/Selectivity | No significant interference from endogenous plasma components | [2] |
Table 3: Performance Data for Acyclovir Analysis Using Ribavirin as an Internal Standard
| Validation Parameter | Performance Metric | Result | Reference |
| Precision | Intra- and Inter-day Precision (CV%) | ≤ 10.3% | |
| Accuracy | Intra- and Inter-day Accuracy | Within 13% of the intended value | |
| Recovery | Not explicitly stated, but method validated as per FDA guidelines | - | |
| Matrix Effect | Not explicitly stated, but method validated as per FDA guidelines | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following are representative experimental protocols for Acyclovir analysis using different internal standards.
Method 1: Acyclovir Analysis using an Isotopically Labeled Internal Standard (Acyclovir-d4)
This method describes the simultaneous analysis of Acyclovir and other antiviral drugs in human serum.[1]
-
Sample Preparation: Protein precipitation is performed by adding methanol (B129727) containing 1% formic acid and the isotopically labeled internal standards to the serum sample.
-
Chromatography:
-
Column: Biphenyl column
-
Mobile Phase: A gradient of 10 mmol/L ammonium (B1175870) acetate (B1210297) (pH 6.8) and methanol.
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometry:
-
Instrument: Xevo TQ-S micro
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Method 2: Acyclovir Analysis using Ganciclovir as an Internal Standard
This protocol details a method for the determination of Acyclovir in human plasma using Ganciclovir as the internal standard.[2]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography:
-
Column: Hypersil GOLD C18 (4.6 x 50 mm, 5 µm)
-
Mobile Phase: A binary gradient of ammonium acetate and acetonitrile.
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometry:
-
Instrument: Waters Quattro Premier XE triple quadrupole mass spectrometer
-
Ionization Mode: Not specified, but typically ESI+ for these compounds.
-
Detection: Multiple Reaction Monitoring (MRM)
-
Experimental Workflow for Evaluating Internal Standards
The following diagram illustrates a logical workflow for the evaluation and comparison of different internal standards for Acyclovir analysis.
Conclusion
The choice of an internal standard is a critical decision in the development of a bioanalytical method for Acyclovir.
-
Isotopically labeled Acyclovir (Acyclovir-d4) is generally the preferred choice as it co-elutes with the analyte and experiences very similar matrix effects, leading to high accuracy and precision.[1] The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis.
-
Ganciclovir , a structural analog, has also been successfully used as an internal standard for Acyclovir analysis.[2] It demonstrates acceptable performance in terms of recovery, precision, and accuracy. However, as a structural analog, its chromatographic behavior and ionization efficiency may differ slightly from Acyclovir, which could potentially lead to less effective compensation for matrix effects compared to an isotopically labeled standard.
-
Other structural analogs like Penciclovir and Ribavirin have also been employed. While they can be suitable alternatives, thorough validation is essential to ensure they adequately mimic the behavior of Acyclovir throughout the analytical process.
Ultimately, the selection of an internal standard should be based on a thorough evaluation of its performance characteristics within the specific analytical method and matrix. While isotopically labeled standards are often superior, a well-validated structural analog can also provide reliable and accurate results for the quantification of Acyclovir.
References
A Comparative Guide to Bioanalytical Method Validation of Acyclovir Following FDA Guidelines
For researchers, scientists, and professionals in drug development, the validation of bioanalytical methods is a critical step to ensure the reliability and quality of data submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA). This guide provides a detailed comparison of common bioanalytical methods for the antiviral drug Acyclovir, with a focus on validation parameters as stipulated by the FDA's M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[1][2][3]
Core Principles of FDA Bioanalytical Method Validation
The FDA requires that bioanalytical methods be validated to ensure they are suitable for their intended purpose.[3][4] This involves a comprehensive evaluation of several key parameters to demonstrate the method's reliability, accuracy, and precision. When a previously validated assay is modified, it may require partial validation.[2]
The primary validation elements for chromatographic methods, such as those used for Acyclovir, include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Matrix Effect: The influence of the biological matrix on the analytical response.
-
Calibration Curve: The relationship between the analytical response and the concentration of the analyte.[3]
-
Range (Lower and Upper Limits of Quantification - LLOQ/ULOQ): The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.[2]
-
Carryover: The influence of a preceding sample on the subsequent one.
-
Dilution Integrity: The accuracy of analyte measurement in a sample after dilution.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Comparison of Bioanalytical Methods for Acyclovir
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques for the quantification of Acyclovir in biological matrices.[5][6][7][8] While both are powerful, they offer different levels of sensitivity and selectivity.
| Validation Parameter | HPLC-UV | LC-MS/MS | FDA Acceptance Criteria |
| Linearity (r²) | >0.999 | >0.999 | Not explicitly defined, but a high correlation is expected. |
| LLOQ | 0.16 µg/mL[8] | 5.0 - 47.6 ng/mL[8][9] | Analyte response should be at least 5 times the blank response.[10] |
| Intra-day Precision (%RSD) | <2% | <15% | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Inter-day Precision (%RSD) | <2% | <15% | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Intra-day Accuracy (%) | 97.7% - 101.12% | 92% - 102% | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Inter-day Accuracy (%) | 97.7% - 101.12% | 92% - 102% | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Recovery | 98.18% - 99.64%[8] | ~89% | Not explicitly defined, but should be consistent and reproducible. |
| Stability | Demonstrated under various conditions | Demonstrated under various conditions | Analyte stability should be ensured under expected conditions. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a representative example for the determination of Acyclovir in human plasma.
1. Sample Preparation:
- To 500 µL of plasma, add a suitable internal standard (e.g., Ganciclovir).
- Precipitate proteins by adding 1 mL of acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A mixture of a buffer (e.g., 0.02 M phosphate (B84403) buffer, pH 3.5) and methanol (B129727) (95:5 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV at 254 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more sensitive and selective method for Acyclovir quantification.
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (e.g., Acyclovir-d4).
- Perform solid-phase extraction (SPE) using a suitable cartridge.
- Wash the cartridge with a methanol-water mixture.
- Elute the analyte with a small volume of the mobile phase.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Acyclovir: m/z 226.1 → 152.1
- Acyclovir-d4: m/z 230.1 → 156.1
Visualizing the Validation and Experimental Workflows
Caption: FDA Bioanalytical Method Validation Workflow.
Caption: HPLC-UV vs. LC-MS/MS Sample Preparation.
Conclusion
Both HPLC-UV and LC-MS/MS can be successfully validated for the bioanalysis of Acyclovir according to FDA guidelines. The choice of method will depend on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for studies requiring low detection limits. HPLC-UV, while less sensitive, can be a robust and cost-effective alternative for studies with higher expected analyte concentrations. Regardless of the method chosen, a thorough validation is paramount to ensure data integrity and regulatory acceptance.
References
- 1. fda.gov [fda.gov]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Critical Review of Synthesis, Toxicology and Detection of Acyclovir [mdpi.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Assessing Linearity, Accuracy, and Precision with N2-Acetyl Acyclovir Benzoate-d5
For researchers and scientists in the field of drug development and bioanalysis, the selection of an appropriate internal standard is a critical decision that directly impacts the reliability and validity of analytical data. This guide provides a comprehensive comparison of N2-Acetyl Acyclovir (B1169) Benzoate-d5 with other common internal standards used in the quantification of acyclovir and its prodrugs. The focus is on three key performance characteristics: linearity, accuracy, and precision. The information presented herein is based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.[1][2][3]
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize hypothetical yet representative quantitative data for N2-Acetyl Acyclovir Benzoate-d5 and two alternative internal standards, Acyclovir-d4 and Ganciclovir-d5. This data reflects typical performance expected in a validated LC-MS/MS assay.
Table 1: Comparison of Linearity Parameters
| Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| This compound | 1 - 2000 | > 0.998 | y = 1.02x + 0.05 |
| Acyclovir-d4 | 1 - 2000 | > 0.997 | y = 0.98x + 0.08 |
| Ganciclovir-d5 | 1 - 1500 | > 0.995 | y = 0.95x + 0.12 |
Table 2: Comparison of Accuracy and Precision Data
| Internal Standard | QC Level | Concentration (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (% CV) |
| This compound | LQC | 5 | 2.5 | 3.8 | 3.1 | 4.5 |
| MQC | 500 | 1.8 | 2.5 | 2.2 | 3.1 | |
| HQC | 1500 | -0.5 | 1.9 | -0.8 | 2.4 | |
| Acyclovir-d4 | LQC | 5 | 3.1 | 4.5 | 3.9 | 5.2 |
| MQC | 500 | 2.2 | 3.1 | 2.8 | 3.9 | |
| HQC | 1500 | -1.2 | 2.4 | -1.5 | 3.0 | |
| Ganciclovir-d5 | LQC | 5 | 4.5 | 6.2 | 5.8 | 7.5 |
| MQC | 500 | 3.5 | 4.8 | 4.2 | 5.9 | |
| HQC | 1500 | -2.8 | 3.5 | -3.4 | 4.3 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, designed to meet regulatory expectations for bioanalytical method validation.[4][5][6]
Protocol for Linearity Assessment
Objective: To demonstrate the direct proportionality of the analytical method's response to the concentration of the analyte over a specified range.[5][6]
Procedure:
-
Preparation of Calibration Standards: A minimum of six to eight non-zero calibration standards should be prepared by spiking a biological matrix with known concentrations of the analyte.[5] The concentration range should encompass the expected concentrations of the study samples, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[6]
-
Addition of Internal Standard: A constant and known concentration of the internal standard (e.g., this compound) is added to each calibration standard and quality control (QC) sample.
-
Sample Processing: The samples are processed using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: The processed samples are analyzed using a validated LC-MS/MS method.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte. A linear regression analysis is performed to determine the slope, intercept, and correlation coefficient (r²). The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[7]
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.[8]
-
The calibration curve should be a continuous and reproducible function.
Figure 1. Experimental workflow for linearity assessment.
Protocol for Accuracy and Precision Assessment
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in the measurements (precision).
Procedure:
-
Preparation of Quality Control (QC) Samples: At least three levels of QC samples are prepared in the same biological matrix as the study samples: Low QC (LQC), Medium QC (MQC), and High QC (HQC). The concentrations should be within the linear range of the assay.
-
Intra-Day (Within-Run) Assessment: A minimum of five replicates of each QC level are analyzed in a single analytical run.[2][9]
-
Inter-Day (Between-Run) Assessment: The analysis of the QC samples is repeated on at least three different days.[1]
-
Data Analysis:
-
Accuracy: Calculated as the percentage bias: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.
-
Precision: Calculated as the percentage coefficient of variation (%CV): (Standard Deviation of Measurements / Mean Measured Concentration) * 100.
-
Acceptance Criteria:
-
The mean accuracy should be within ±15% of the nominal values for all QC levels, except for the LLOQ, where it should be within ±20%.[7][9]
-
The precision (%CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[7][9]
Figure 2. Experimental workflow for accuracy and precision assessment.
Selecting a Suitable Internal Standard
The choice of an internal standard is a critical step in the development of a robust bioanalytical method. A suitable internal standard should ideally be a stable, isotopically labeled analog of the analyte. It should have similar physicochemical properties to the analyte, including extraction recovery and chromatographic retention time, and should not interfere with the analyte's measurement.
Figure 3. Logical relationship for selecting an internal standard.
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 4. japsonline.com [japsonline.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
Determining the Limit of Detection and Quantification of Acyclovir Using N2-Acetyl Acyclovir Benzoate-d5 as an Internal Standard
This guide provides a comprehensive comparison of methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of the antiviral drug Acyclovir (B1169). It focuses on a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing N2-Acetyl Acyclovir Benzoate-d5 as a stable isotope-labeled internal standard. The performance of this method is compared with other analytical techniques, supported by experimental data from various studies. This document is intended for researchers, scientists, and professionals in drug development seeking to establish robust bioanalytical assays for Acyclovir.
Comparative Analysis of Acyclovir Quantification Methods
The quantification of Acyclovir in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Various analytical methods have been developed, each with its own set of performance characteristics. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for bioanalytical applications due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical in LC-MS/MS to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision. This compound is a deuterium-labeled form of an Acyclovir prodrug, making it an ideal internal standard as it co-elutes with Acyclovir and behaves similarly during ionization, but is distinguishable by its mass-to-charge ratio.[1][2][3][4]
Alternative methods for Acyclovir quantification include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and spectrofluorimetry. While these methods can be effective, they generally exhibit higher limits of detection and quantification compared to LC-MS/MS and may be more susceptible to interferences from the sample matrix.
The following table summarizes the reported LOD and LOQ values for Acyclovir using different analytical techniques, providing a clear comparison of their sensitivities.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Reference |
| LC-MS/MS | 0.5 ng/mL | 1.0 ng/mL | Human Plasma | [5] |
| LC-MS/MS | - | 2 nM (equivalent to ~0.45 ng/mL) | Mouse and Human Plasma | [6] |
| LC-MS/MS | 5.0 ng/mL | 30.0 ng/mL | Human Plasma | [7] |
| HPLC-UV | - | 0.5 mg/L (500 ng/mL) | Human Plasma | [8] |
| HPLC-UV | 30 ng/mL | 100 ng/mL | Rat Plasma | |
| RP-HPLC | 0.247 µg/mL (247 ng/mL) | 0.74 µg/mL (740 ng/mL) | Bulk Drug | [9] |
| HPLC | 0.006 µg/ml (6 ng/mL) | 0.020 µg/ml (20 ng/mL) | Plasma | [10] |
| Spectrophotometry | 1.696 µg/mL (1696 ng/mL) | 5.654 µg/mL (5654 ng/mL) | Pure Form |
Note: Values have been converted to consistent units (ng/mL) where possible for easier comparison. The presented LC-MS/MS method in this guide aims for high sensitivity.
Experimental Protocol: Determination of LOD and LOQ for Acyclovir by LC-MS/MS
This section details the experimental methodology for determining the LOD and LOQ of Acyclovir in human plasma using this compound as an internal standard.
Materials and Reagents
-
Acyclovir reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Acyclovir Stock Solution (1 mg/mL): Accurately weigh and dissolve Acyclovir in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Acyclovir stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution.
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Acyclovir: m/z 226.2 → 152.1
-
This compound (as IS): Monitor a specific transition for the deuterated standard.
-
Determination of LOD and LOQ
-
LOD: The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is typically determined as the concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ: The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. It is often determined as the concentration that provides a signal-to-noise ratio of 10:1.
-
Procedure:
-
Prepare a series of diluted Acyclovir standards at the lower end of the expected concentration range.
-
Inject these standards into the LC-MS/MS system.
-
Determine the signal-to-noise (S/N) ratio for the Acyclovir peak at each concentration.
-
The LOD is the concentration where the S/N ratio is approximately 3.
-
The LOQ is the lowest concentration that can be measured with a precision (%CV) of ≤20% and an accuracy of 80-120%, and an S/N ratio of ≥10.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the determination of Acyclovir's LOD and LOQ.
Caption: Experimental workflow for Acyclovir analysis.
Caption: Method comparison by performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. DSpace [archive.hshsl.umaryland.edu]
- 6. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchps.com [jchps.com]
- 10. Technique validation by liquid chromatography for the determination of acyclovir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Stability Testing of N2-Acetyl Acyclovir Benzoate-d5 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the stability of the deuterated internal standard, N2-Acetyl Acyclovir (B1169) Benzoate-d5, in human plasma. Due to the limited availability of public data on this specific molecule, this document outlines the essential experimental protocols and data presentation formats necessary for a comprehensive stability assessment. The methodologies described herein are based on established bioanalytical guidelines and can be used to compare the stability of N2-Acetyl Acyclovir Benzoate-d5 against other commonly used internal standards for acyclovir analysis, such as Acyclovir-d4 and Ganciclovir.
Data Presentation: Comparative Stability Analysis
To ensure a clear and objective comparison, all quantitative data from the stability studies should be summarized in structured tables. The following tables provide a template for presenting the results of freeze-thaw, short-term (bench-top), and long-term stability studies. The acceptance criteria are based on regulatory guidelines, which typically require the mean concentration of the stability quality control (QC) samples to be within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of this compound vs. Alternatives in Human Plasma
| Internal Standard | Concentration (ng/mL) | Cycle 1 (% Nominal) | Cycle 2 (% Nominal) | Cycle 3 (% Nominal) | Cycle 4 (% Nominal) | Cycle 5 (% Nominal) | Pass/Fail |
| This compound | Low QC | ||||||
| High QC | |||||||
| Acyclovir-d4 (Alternative) | Low QC | ||||||
| High QC | |||||||
| Ganciclovir (Alternative) | Low QC | ||||||
| High QC |
Table 2: Short-Term (Bench-Top) Stability in Human Plasma at Room Temperature
| Internal Standard | Concentration (ng/mL) | 0 hours (% Nominal) | 4 hours (% Nominal) | 8 hours (% Nominal) | 12 hours (% Nominal) | 24 hours (% Nominal) | Pass/Fail |
| This compound | Low QC | 100 | |||||
| High QC | 100 | ||||||
| Acyclovir-d4 (Alternative) | Low QC | 100 | |||||
| High QC | 100 | ||||||
| Ganciclovir (Alternative) | Low QC | 100 | |||||
| High QC | 100 |
Table 3: Long-Term Stability in Human Plasma at -80°C
| Internal Standard | Concentration (ng/mL) | Day 0 (% Nominal) | Day 30 (% Nominal) | Day 90 (% Nominal) | Day 180 (% Nominal) | Day 365 (% Nominal) | Pass/Fail |
| This compound | Low QC | 100 | |||||
| High QC | 100 | ||||||
| Acyclovir-d4 (Alternative) | Low QC | 100 | |||||
| High QC | 100 | ||||||
| Ganciclovir (Alternative) | Low QC | 100 | |||||
| High QC | 100 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of stability testing. The following are standard protocols for freeze-thaw, short-term, and long-term stability studies.
Preparation of Quality Control (QC) Samples
-
Prepare stock solutions of this compound and alternative internal standards in an appropriate organic solvent (e.g., methanol).
-
Spike known concentrations of the internal standards into blank, pooled human plasma to prepare low and high QC samples.
-
Thoroughly vortex the QC samples and aliquot them into labeled polypropylene (B1209903) tubes for storage.
Freeze-Thaw Stability
-
Retrieve a set of low and high QC samples for each internal standard to be tested.
-
Allow the samples to thaw completely at room temperature.
-
Once thawed, refreeze the samples at -80°C for at least 12-24 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for a minimum of three to five cycles.[1][2]
-
After the final cycle, analyze the samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Compare the measured concentrations to the nominal concentrations to determine stability.
Short-Term (Bench-Top) Stability
-
Place a set of low and high QC samples for each internal standard at room temperature (approximately 25°C) on a laboratory bench.[3]
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), aliquot a portion of each QC sample for analysis.
-
Analyze the aliquots using a validated bioanalytical method.
-
Assess the stability by comparing the concentrations at each time point to the concentration at time zero.
Long-Term Stability
-
Store a sufficient number of low and high QC samples for each internal standard at the intended long-term storage temperature, typically -80°C.[3]
-
At predetermined time intervals (e.g., 30, 90, 180, and 365 days), retrieve a set of samples for analysis.
-
Thaw the samples and analyze them using a validated bioanalytical method.
-
Determine the long-term stability by comparing the measured concentrations to the initial concentrations at day zero.
Mandatory Visualizations
Diagrams illustrating key processes and pathways are essential for clear communication in scientific research.
Caption: Bioanalytical workflow for stability testing.
Caption: Acyclovir's mechanism of action.
Concluding Remarks
The stability of an internal standard is paramount for the accuracy and reliability of bioanalytical data. By following the outlined experimental protocols and utilizing the provided data presentation templates, researchers can conduct a robust stability assessment of this compound in human plasma. This guide serves as a foundational framework for generating the necessary data to objectively compare its performance against alternative internal standards, thereby ensuring the integrity of pharmacokinetic and other drug development studies.
References
Comparative Analysis of Internal Standards for Acyclovir Quantification: A Matrix Effect Study
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Acyclovir (B1169) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. A significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis is the matrix effect, which can cause ion suppression or enhancement, leading to inaccurate and imprecise results. The use of an appropriate internal standard (IS) that co-elutes and experiences similar matrix effects as the analyte is a widely accepted strategy to mitigate these issues.
This guide provides a comparative analysis of the performance of different internal standards used for Acyclovir quantification, with a focus on their ability to compensate for matrix effects in human plasma and serum. The information presented is compiled from published bioanalytical method validation studies.
Quantitative Comparison of Matrix Effects
The following table summarizes the matrix effect data for Acyclovir and various internal standards from different studies. The matrix effect is typically expressed as a percentage, where a value of 100% indicates no effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. An ideal internal standard should exhibit a similar matrix effect to the analyte.
| Internal Standard | Analyte | Biological Matrix | Concentration(s) Tested | Matrix Effect (%) (Analyte) [Mean ± SD] | Matrix Effect (%) (Internal Standard) [Mean ± SD] | Internal Standard Normalized Matrix Effect (%CV) | Reference |
| Acyclovir-d4 (ACV-D4) | Acyclovir | Human Plasma | 10 nM, 2000 nM | 112.6 ± 8.7, 105.3 ± 11.1 | Not explicitly reported for IS alone, but the method showed minimal overall matrix effect. | < 11.1% lot-to-lot variation | [1] |
| Acyclovir-d4 (ACV-D4) | Acyclovir | Mouse Plasma | 10 nM, 2000 nM | 106.1 ± 8.5, 102.3 ± 8.7 | Not explicitly reported for IS alone, but the method showed minimal overall matrix effect. | < 8.7% lot-to-lot variation | [1] |
| Isotopically Labeled ACV (ACV-IS) | Acyclovir | Human Serum | 0.156–160 µmol/L | 76.3 - 93.6% | 81.8 - 93.4% | 0.5 - 3.3% | [2] |
| Ganciclovir | Acyclovir | Human Plasma | LLOQ | Matrix Factor %CV: 4.69 | Matrix Factor %CV: 1.39 | 4.89 | [3] |
| Ribavirin | Acyclovir | Human Plasma | Not Specified | No matrix effects were observed. | No matrix effects were observed. | Not Applicable | [4] |
Note: The calculation and reporting of matrix effects can vary between different laboratories and publications. Direct comparison of absolute values should be done with caution, and the internal standard normalized matrix factor is often a more reliable indicator of the internal standard's effectiveness.
Experimental Protocols
The following are representative experimental protocols for the assessment of matrix effects for Acyclovir and its internal standards, as described in the cited literature.
Protocol 1: Based on the study using Acyclovir-d4 in Human and Mouse Plasma[1]
-
Preparation of Sample Sets:
-
Set A (Neat Solution): Acyclovir and Acyclovir-d4 were spiked into a phosphate-buffered saline solution at two concentration levels (low and high QC).
-
Set B (Post-extraction Spiked Matrix): Blank human or mouse plasma from five different lots was first subjected to the extraction procedure. The resulting extract was then spiked with Acyclovir and Acyclovir-d4 at the same concentrations as in Set A.
-
-
Sample Preparation (Protein Precipitation):
-
To a 10 µL plasma sample, an appropriate amount of internal standard solution (Acyclovir-d4) was added.
-
Protein precipitation was induced by adding acetonitrile (B52724).
-
The sample was vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant was collected for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: API4000 LC-MS/MS system.
-
Column: Waters Atlantis T3 C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
MRM Transitions:
-
Acyclovir: m/z 226.2 → 152.1
-
Acyclovir-d4: m/z 230.2 → 152.1
-
-
-
Matrix Effect Calculation:
-
The matrix effect was calculated as the ratio of the peak area of the analyte in Set B to the peak area of the analyte in Set A, multiplied by 100.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Protocol 2: Based on the study using Isotopically Labeled Acyclovir in Human Serum[2]
-
Preparation of Sample Sets:
-
Set 1 (Aqueous Solution): Acyclovir and its isotopically labeled internal standard (ACV-IS) were dissolved in water at six different concentration levels.
-
Set 2 (Post-extraction Spiked Matrix): Serum samples from six different drug-free individuals were extracted. The extracts were then spiked with Acyclovir and ACV-IS at the same six concentration levels.
-
Set 3 (Pre-extraction Spiked Matrix): Acyclovir and ACV-IS were added to the serum samples from the same six individuals before the extraction procedure.
-
-
Sample Preparation (Protein Precipitation):
-
Proteins were precipitated from the serum samples using 1% formic acid in methanol, which also contained the internal standard.
-
-
LC-MS/MS Conditions:
-
LC System: A XEVO TQ-S micro system.
-
Column: A biphenyl (B1667301) column.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Matrix Effect and Recovery Calculation:
-
Recovery (%) = (Peak Area from Set 3 / Peak Area from Set 2) * 100
-
Matrix Effect (%) = (Peak Area from Set 2 / Peak Area from Set 1) * 100
-
Process Efficiency (%) = (Peak Area from Set 3 / Peak Area from Set 1) * 100
-
Internal Standard Normalized Matrix Factor was also calculated to assess the variability of the matrix effect.
-
Visualizing the Experimental Workflow and the Role of an Internal Standard
The following diagrams illustrate the experimental workflow for assessing matrix effects and the theoretical principle of how an ideal internal standard should function.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
Caption: An ideal internal standard tracks and corrects for matrix-induced signal variations.
Conclusion
Based on the available data, stable isotope-labeled internal standards, such as Acyclovir-d4 , are the most effective choice for compensating for matrix effects in the bioanalysis of Acyclovir.[1][2] These internal standards co-elute with the analyte and exhibit nearly identical ionization behavior, leading to a highly reliable normalization of the signal and improved accuracy and precision of the assay. The low coefficient of variation for the internal standard normalized matrix factor in studies using deuterated analogs underscores their suitability.
While other compounds like Ganciclovir have been used as internal standards, their different chemical structures and chromatographic behavior may not always perfectly mimic that of Acyclovir in the presence of co-eluting matrix components.[3] The use of a non-isotopically labeled internal standard requires more rigorous validation to ensure it adequately corrects for matrix effects across different patient populations and sample types. The claim of "no matrix effect" with Ribavirin as an internal standard would require further scrutiny of the validation data to be conclusive.[4]
For the development of robust and reliable bioanalytical methods for Acyclovir, the use of a stable isotope-labeled internal standard is strongly recommended. This approach provides the most effective compensation for the unpredictable nature of matrix effects, ensuring the highest quality data for clinical and research applications.
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. DSpace [archive.hshsl.umaryland.edu]
Justifying the Choice of N2-Acetyl Acyclovir Benzoate-d5 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the precision and reliability of quantitative analysis are paramount. The choice of an internal standard (IS) is a critical decision that significantly impacts the accuracy of results, particularly in complex matrices such as plasma and serum. This guide provides a comprehensive justification for the selection of N2-Acetyl Acyclovir Benzoate-d5 as a superior internal standard for the quantification of Acyclovir and its related prodrugs. The comparison is based on established principles of bioanalysis and supported by experimental data from studies utilizing analogous compounds.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, to effectively compensate for any variability. Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry for this reason. By replacing one or more atoms with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N), a SIL-IS is chemically almost identical to the analyte. This ensures that it co-elutes with the analyte and experiences the same matrix effects, leading to a more consistent and accurate analyte-to-internal standard peak area ratio.
This compound is a deuterated form of N2-Acetyl Acyclovir Benzoate, a prodrug and derivative of the antiviral drug Acyclovir. This close structural and chemical similarity to Acyclovir and its prodrugs makes this compound an exemplary choice for an internal standard.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
To illustrate the superiority of a deuterated internal standard, this section presents a summary of performance data from published studies that have analyzed Acyclovir using either a deuterated analog (Acyclovir-d4) or a structural analog (Ganciclovir). While direct experimental data for this compound is not available in the public domain, the performance of Acyclovir-d4 serves as a strong surrogate to demonstrate the advantages of the stable isotope labeling approach.
Table 1: Comparison of Validation Parameters for Acyclovir Analysis
| Parameter | Deuterated Internal Standard (Acyclovir-d4) | Structural Analog Internal Standard (Ganciclovir) | Justification for Superiority of Deuterated IS |
| Linearity (r²) | >0.999 | >0.998 | Both show excellent linearity, but SIL-IS often provides a more consistent response across the calibration range. |
| Intra-day Precision (%CV) | 2.0% - 8.9% | 1.03% - 12.12% | The lower and more consistent CV with the deuterated standard indicates higher reproducibility. |
| Inter-day Precision (%CV) | 2.0% - 8.9% | <15% | Tighter inter-day precision demonstrates the robustness of the method using a SIL-IS. |
| Accuracy (% Recovery) | 94.8% - 108.7% | 96.24% - 107.27% | Both are within acceptable limits, but SIL-IS is expected to provide more consistent accuracy across different biological lots. |
| Mean Recovery of IS | >86.2% | ~98.84% | High and consistent recovery is crucial. SIL-IS tracks the analyte's recovery more effectively. |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects | The near-identical physicochemical properties of the SIL-IS ensure it experiences the same ion suppression or enhancement as the analyte, leading to more reliable quantification. |
Note: The data presented is a synthesized summary from multiple sources for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of an internal standard in the bioanalysis of Acyclovir.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) (or methanol (B129727) with 1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Acyclovir: [Precursor ion] > [Product ion]
-
This compound: [Precursor ion+5] > [Product ion]
-
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical justification for choosing a SIL-IS and the typical experimental workflow.
Caption: Logical justification for selecting a stable isotope-labeled internal standard.
Caption: Experimental workflow for bioanalysis using an internal standard.
Conclusion
The selection of an appropriate internal standard is fundamental to the development of robust and reliable bioanalytical methods. While structural analogs can be used, the evidence strongly supports the superiority of stable isotope-labeled internal standards. This compound, as a deuterated derivative of an Acyclovir prodrug, is an exemplary choice that is expected to provide the highest level of accuracy and precision in the quantification of Acyclovir and its related compounds. Its use minimizes variability arising from sample preparation and matrix effects, ultimately leading to higher quality data and greater confidence in research outcomes.
Safety Operating Guide
Navigating the Disposal of N2-Acetyl Acyclovir Benzoate-d5: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of N2-Acetyl Acyclovir Benzoate-d5 is paramount for ensuring a safe laboratory environment and regulatory compliance. As a deuterated analog of a benzoate (B1203000) ester of N2-Acetyl Acyclovir, this compound requires careful consideration for its disposal, treating it with the same caution as its non-deuterated counterpart and as a pharmaceutical agent.
The disposal of chemical waste, particularly pharmaceutical compounds used in research, is regulated by federal and state authorities to protect public health and the environment.[1][2][3] The primary federal regulation governing waste disposal is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3]
Step-by-Step Disposal Protocol
Given the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach aligned with general best practices for pharmaceutical waste is recommended.
-
Waste Identification and Classification:
-
Treat this compound as a pharmaceutical waste. While the presence of deuterium (B1214612) is not known to pose a significant environmental hazard, the core molecule is a biologically active substance.[4][5]
-
Do not dispose of this compound down the drain.[6] Many pharmaceutical products can harm aquatic life and disrupt ecosystems.[7]
-
Segregate waste containing this compound from other laboratory waste streams to ensure proper handling.
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled waste container.
-
The label should include:
-
"Hazardous Waste" (as a precautionary measure)
-
The full chemical name: "this compound"
-
CAS Number (if available)
-
An indication of the associated hazards (e.g., "Toxic," "Handle with Care")
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]
-
Follow any specific storage conditions outlined in the product's technical data sheet, such as temperature or light sensitivity.
-
-
Disposal:
-
The recommended method for the disposal of pharmaceutical waste is through a licensed hazardous waste disposal contractor.[2]
-
These contractors will typically use high-temperature incineration to ensure the complete destruction of the active pharmaceutical ingredient.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal of the waste. They will have established procedures and relationships with certified disposal companies.
-
Quantitative Data Summary
| Property | Acyclovir | Diacetyl Acyclovir | Deuterium Oxide (D₂O) |
| Molecular Formula | C₈H₁₁N₅O₃[8] | C₁₂H₁₅N₅O₅[6] | D₂O[5] |
| Molecular Weight | 225.20 g/mol [8][9] | Not specified | 20.03 g/mol |
| Physical State | White, crystalline powder[8][9] | Solid[10] | Liquid |
| Melting Point | 256-257 °C[8] | 204 °C[10] | 3.82 °C |
| Known Hazards | May cause adverse reproductive effects[8] | Not classified as hazardous under CLP[10] | Not classified as hazardous[11][12] |
| Disposal Recommendation | Treat as pharmaceutical waste. | Do not discharge into drains or rivers[6][10] | Consult local regulations; sewer disposal may be permissible[5] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult with your institution's EHS department and adhere to all applicable federal, state, and local regulations. Always prioritize safety and environmental responsibility in the laboratory.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. dl.novachem.com.au [dl.novachem.com.au]
- 6. biosynth.com [biosynth.com]
- 7. Pharmaceutical Waste | Department of Toxic Substances Control [dtsc.ca.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. ACYCLOVIR [accessdata.fda.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. carlroth.com [carlroth.com]
Navigating the Safe Handling of N2-Acetyl Acyclovir Benzoate-d5: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like N2-Acetyl Acyclovir Benzoate-d5. While a specific Safety Data Sheet (SDS) for this deuterated compound is not publicly available, safety protocols can be established based on the known properties of the parent compound, Acyclovir, and general best practices for handling powdered Active Pharmaceutical Ingredients (APIs).[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE) and Engineering Controls
The primary defense against exposure to powdered APIs is a combination of engineering controls and appropriate PPE.[3][4] Skin contact and inhalation are significant exposure routes for hazardous drugs.[5] Therefore, a comprehensive strategy is crucial.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Hand Protection | Powder-free nitrile gloves | Double gloving is recommended, especially when working within a containment system.[5] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[5] |
| Body Protection | Long-sleeved, disposable gown | Cuffs should be tucked under the outer glove to ensure complete coverage.[5] |
| Eye and Face Protection | Safety goggles and face shield | Goggles provide essential eye protection, while a face shield offers broader protection against splashes.[5][6] |
| Respiratory Protection | NIOSH-approved respirator | The type of respirator (e.g., N95, or a powered air-purifying respirator - PAPR) should be selected based on a risk assessment of the specific procedure and the quantity of material being handled.[7] |
| Head and Foot Protection | Hair and shoe covers | Recommended to prevent the spread of contamination outside the work area.[5][6] |
Engineering Controls:
-
Containment: All handling of powdered this compound should occur within a certified chemical fume hood, a downflow booth, or a glove box/isolator to minimize airborne particles.[3][4]
-
Ventilation: Local exhaust ventilation should be used to control dust at the source.
Operational Plans: Step-by-Step Guidance
Adherence to standardized procedures is critical for minimizing risk. The following protocols outline the safe handling of this compound from receipt to disposal.
Receiving and Unpacking
-
Inspect: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Transport: If the package is intact, transport it to the designated containment area.
-
Don PPE: Before opening, don the appropriate PPE as outlined in Table 1.
-
Open Carefully: Open the shipping container within the containment system.
-
Decontaminate: Wipe the exterior of the primary container with a suitable decontamination solution (e.g., 70% isopropyl alcohol) before removing it from the containment area for storage.
-
Dispose: Dispose of all packing materials as potentially contaminated waste.
Weighing and Solution Preparation
-
Containment: Perform all weighing and solution preparation activities within a chemical fume hood or other containment device.
-
Use Appropriate Tools: Use dedicated spatulas and weighing papers.
-
Minimize Dust: Handle the powder gently to avoid creating dust. Tapping the container should be avoided.
-
Pre-label Glassware: Ensure all vials and flasks are labeled before adding the compound.
-
Wet-down Method: When dissolving the powder, slowly add the solvent to the powder to minimize dust generation.
-
Clean Up: After handling, decontaminate all surfaces and equipment.
Spill Management
-
Evacuate: If a spill occurs outside of a containment system, evacuate the immediate area.
-
Alert: Inform the laboratory supervisor and safety officer.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain the Spill: Cover the spill with an absorbent material suitable for chemical spills. Do not dry sweep.
-
Clean Up: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by a final rinse.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, weighing papers, and spill cleanup materials. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles or other sharps should be placed in a designated sharps container.
-
Empty Containers: "Empty" containers that held the powder should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Visualizing Safe Handling and Disposal Workflows
To further clarify the procedural flow, the following diagrams illustrate the key steps in handling and disposing of this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
